2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile
Descripción
The exact mass of the compound 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,12-15)17-10-8-16(9-11-17)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVABEIORUOHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293303 | |
| Record name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92326-91-5 | |
| Record name | NSC88440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (CAS 92326-91-5)
Executive Summary
The N -phenylpiperazine subunit is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on central nervous system (CNS) drug discovery and increasingly utilized in oncology and antiviral research . 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (CAS 92326-91-5) represents a highly specialized derivative wherein the piperazine core is functionalized with an isobutyronitrile (2-methylpropanenitrile) moiety.
This whitepaper provides an in-depth technical analysis of CAS 92326-91-5. By examining its structural dynamics, detailing self-validating synthetic methodologies, and exploring its pharmacological relevance, this guide serves as a comprehensive resource for integrating this building block into advanced drug discovery pipelines.
Structural Dynamics and Physicochemical Profiling
The architectural design of CAS 92326-91-5 combines the lipophilic, aromatic characteristics of a phenyl ring with the basicity of a piperazine core and the steric bulk/electron-withdrawing nature of a tertiary nitrile.
Understanding the pKa of piperazine derivatives is critical in rational drug design, as protonation states directly influence ligand-receptor interactions, solubility, and blood-brain barrier (BBB) permeability . The isobutyronitrile group exerts an inductive electron-withdrawing effect, slightly depressing the basicity of the adjacent N1 nitrogen compared to simple alkyl substituents. Furthermore, the gem-dimethyl groups provide significant steric shielding, which can enhance metabolic stability by hindering N -dealkylation by cytochrome P450 enzymes.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of CAS 92326-91-5, which are essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Value | Significance / Source |
| Chemical Name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | IUPAC Nomenclature |
| CAS Number | 92326-91-5 | Registry Identifier |
| Molecular Formula | C14H19N3 | Elemental Composition |
| Molecular Weight | 229.32 g/mol | Optimal for Lead-like Space (<300 Da) |
| XLogP | 2.47 | Indicates favorable lipophilicity for BBB penetration |
| Heavy Atom Count | 17 | Structural Complexity |
| H-Bond Acceptors | 2 (Nitrile N, Piperazine N) | Favorable for receptor hydrogen-bonding networks |
| H-Bond Donors | 0 | Enhances passive membrane permeability |
Synthetic Methodology and Retrosynthetic Analysis
The synthesis of CAS 92326-91-5 is achieved via the nucleophilic aliphatic substitution ( SN2 ) of 1-phenylpiperazine with 2-bromo-2-methylpropanenitrile. Due to the severe steric hindrance of the tertiary electrophilic center, standard SN2 conditions often result in low yields or competitive elimination ( E2 ). Therefore, the protocol must be thermodynamically driven and catalytically optimized.
Causality in Experimental Design
-
Solvent (Acetonitrile): A polar aprotic solvent is selected to accelerate the SN2 displacement. It leaves the nucleophilic nitrogen of 1-phenylpiperazine unsolvated and highly reactive.
-
Base (Potassium Carbonate - K2CO3 ): Acts as a heterogeneous acid scavenger to neutralize the generated HBr . A mild, insoluble base is preferred over strong organic bases (like TEA or DIPEA) to suppress unwanted base-catalyzed elimination of the tertiary bromide.
-
Catalyst (Potassium Iodide - KI ): The addition of catalytic KI facilitates a Finkelstein-type halogen exchange in situ. It converts the sterically hindered tertiary bromide into a highly reactive tertiary iodide, significantly lowering the activation energy barrier for the incoming piperazine nucleophile.
Step-by-Step Synthetic Protocol (Self-Validating Workflow)
Step 1: Reaction Assembly
-
Charge a flame-dried, argon-purged 250 mL round-bottom flask with 1-phenylpiperazine (10.0 mmol, 1.0 eq) and anhydrous acetonitrile (50 mL).
-
Add anhydrous K2CO3 (20.0 mmol, 2.0 eq) and KI (1.0 mmol, 0.1 eq).
-
Dropwise, add 2-bromo-2-methylpropanenitrile (12.0 mmol, 1.2 eq) via syringe at room temperature.
Step 2: Thermal Activation 4. Equip the flask with a reflux condenser and heat the heterogeneous mixture to 82°C (reflux) under continuous magnetic stirring for 16 hours. 5. In-process QC: Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The product spot will be UV-active (254 nm) and stain positively with Dragendorff's reagent (indicating a tertiary amine).
Step 3: Workup and Extraction 6. Cool the reaction to room temperature and filter the suspension through a Celite pad to remove inorganic salts ( KBr , K2CO3 ). Wash the pad with ethyl acetate (20 mL). 7. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with distilled water (2 x 50 mL) and brine (50 mL). 8. Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to dryness.
Step 4: Purification and Validation 9. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (9:1 to 7:3). 10. Post-Purification QC: Validate the structure via 1H -NMR ( CDCl3 ). A successful synthesis is confirmed by the presence of a sharp 6H singlet at ~1.4 ppm, corresponding to the gem-dimethyl groups of the integrated isobutyronitrile moiety.
Synthetic workflow for CAS 92326-91-5 via nucleophilic substitution.
Pharmacological Relevance and Receptor Binding
Phenylpiperazines are ubiquitous in medicinal chemistry, frequently serving as the primary pharmacophore for aminergic G-protein coupled receptors (GPCRs), including serotonin ( 5−HT1A , 5−HT2A ) and dopamine ( D2 ) receptors . Furthermore, recent studies have demonstrated that functionalized phenylpiperazines exhibit potent antiviral properties, such as the inhibition of human adenovirus (HAdV) replication .
The incorporation of the isobutyronitrile group in CAS 92326-91-5 provides a unique binding vector. The nitrile nitrogen can act as a localized hydrogen bond acceptor, engaging specific polar residues (e.g., Tyrosine or Threonine) deep within the receptor binding pocket, while the gem-dimethyl group forces the piperazine ring into a specific conformational orientation, potentially enhancing receptor subtype selectivity.
In Vitro Radioligand Binding Assay Protocol (5-HT1A)
To evaluate the binding affinity ( Ki ) of CAS 92326-91-5 or its downstream derivatives at GPCRs, a competitive radioligand binding assay is employed.
Assay Causality: Polyethyleneimine (PEI) is used to pre-soak the glass fiber filters. Because glass fibers possess a net negative charge, they non-specifically bind basic amines (like piperazines). PEI neutralizes this charge, eliminating high background noise. [3H] -8-OH-DPAT is utilized as the radioligand because it is the gold-standard, highly selective agonist for the 5−HT1A receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO cell membranes expressing human 5−HT1A receptors in assay buffer (50 mM Tris-HCl, 5 mM MgSO4 , 0.5 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H] -8-OH-DPAT (final concentration 1.5 nM), and 25 µL of CAS 92326-91-5 at varying concentrations ( 10−10 to 10−4 M).
-
Equilibration: Incubate the microplate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI for 1 hour). Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Self-Validation (QC): Non-specific binding must be defined in parallel wells using 10 µM WAY-100635 (a silent 5−HT1A antagonist). The assay is only considered valid if the Z′ -factor is > 0.5.
Putative Gi/o-coupled GPCR signaling modulation by phenylpiperazine derivatives.
Conclusion
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (CAS 92326-91-5) is a highly versatile, structurally optimized building block. The strategic placement of the isobutyronitrile group not only tunes the physicochemical properties (XLogP 2.47) of the phenylpiperazine scaffold but also provides a robust synthetic handle for further derivatization (e.g., reduction to primary amines or hydrolysis to amides). By adhering to the rigorous, self-validating synthetic and analytical protocols outlined in this guide, researchers can reliably integrate this compound into complex medicinal chemistry campaigns targeting CNS disorders, oncology, and infectious diseases.
References
-
Title: Phenylpiperazine derivatives: a patent review (2006 – present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]
-
Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL: [Link]
-
Title: 2-methyl-2-(4-phenylpiperazin-1-yl)propanenitrile - C14H19N3 Properties Source: Chem-Space URL: [Link]
-
Title: New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
physicochemical characteristics of 2-methyl-2-(4-phenylpiperazino)propanenitrile
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-methyl-2-(4-phenylpiperazino)propanenitrile
Abstract
This technical guide provides a comprehensive overview of the core . As a tertiary α-aminonitrile, this compound holds potential as a versatile intermediate in medicinal chemistry and materials science. Due to the absence of extensive published data for this specific molecule, this document establishes a foundational understanding by integrating theoretical principles with empirical data from its core structural analogs: 1-phenylpiperazine and 2,2-dimethylpropanenitrile. We present robust, field-proven experimental protocols for the synthesis and detailed characterization of this compound, ensuring scientific integrity and enabling researchers to validate its properties. This guide is designed for professionals in drug development and chemical research, offering both predictive insights and practical methodologies for laboratory application.
Molecular Identity and Structure
2-methyl-2-(4-phenylpiperazino)propanenitrile is a heterocyclic organic compound featuring a central piperazine ring N-substituted with a phenyl group at one position and a 2-methyl-2-nitrilepropyl group at the other. This structure combines the rigidity of the aromatic system with the conformational flexibility of the piperazine ring and the reactivity of the nitrile functional group.
-
IUPAC Name: 2-methyl-2-(4-phenylpiperazin-1-yl)propanenitrile
-
Molecular Formula: C₁₄H₁₉N₃
-
Molecular Weight: 229.32 g/mol
-
Chemical Class: Tertiary α-Aminonitrile
The molecule's structure suggests a non-polar character overall, but with two basic nitrogen atoms within the piperazine moiety, imparting a capacity for salt formation and influencing its solubility in acidic media.
Synthesis Pathway: The Strecker Reaction
The most direct and atom-economical route to α-aminonitriles like the target compound is the Strecker synthesis or a related three-component reaction.[1][2] This reaction typically involves the condensation of a ketone, a secondary amine, and a cyanide source. For 2-methyl-2-(4-phenylpiperazino)propanenitrile, the precursors would be acetone, 1-phenylpiperazine, and a suitable cyanide source like trimethylsilyl cyanide (TMSCN), which is often preferred for its safety and neutral reaction conditions compared to alkali cyanides.[1][3]
The reaction proceeds via the formation of an iminium ion intermediate from the reaction of acetone and 1-phenylpiperazine, which is then attacked by the cyanide nucleophile. The use of a mild Lewis acid or other promoter can catalyze the reaction.[1]
Sources
Unveiling the Pharmacological Profile of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile: A Technical Guide to GPCR Modulation and Assay Validation
Executive Summary
As the landscape of neuropharmacology evolves, the rational design of ligands targeting G protein-coupled receptors (GPCRs) requires precise tuning of molecular scaffolds. 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is a highly specialized arylpiperazine derivative. By coupling a classic 4-phenylpiperazine pharmacophore with a sterically demanding 2-methylpropanenitrile (isobutyronitrile) moiety, this compound serves as a privileged scaffold for modulating monoaminergic networks—specifically the Serotonin 5-HT1A and Dopamine D2/D3 receptors[1].
This whitepaper provides an in-depth mechanistic analysis of this compound's biological activity, dissects the causality behind its structure-activity relationship (SAR), and outlines a self-validating experimental framework for characterizing its functional GPCR profile.
Structural Pharmacology & Causality in SAR
To understand the biological activity of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile, we must deconstruct its architecture and the physical chemistry driving its receptor interactions:
-
The Phenylpiperazine Core (Orthosteric Anchor): The basic piperazine nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with the conserved Asp3.32 residue found in the transmembrane domain 3 (TM3) of both 5-HT1A and D2-like receptors[2]. The unsubstituted phenyl ring engages in π−π stacking with aromatic residues (e.g., Phe, Trp) in the hydrophobic binding pocket, driving high-affinity orthosteric binding[1].
-
The 2-Methylpropanenitrile Moiety (Steric & Metabolic Modulator):
-
Causality of Selectivity: The gem-dimethyl groups restrict the conformational flexibility of the piperazine ring. This rigidification forces the molecule into a specific binding pose that often shifts the functional profile from full antagonism to partial agonism at 5-HT1A, while enhancing selectivity for the D3 receptor over the D2 receptor due to the D3 receptor's slightly more accommodating extracellular loop architecture[2].
-
Causality of Metabolic Stability: Unsubstituted arylpiperazines are highly susceptible to rapid N-dealkylation by hepatic cytochrome P450 enzymes. The bulky, electron-withdrawing nitrile group sterically shields the basic nitrogen, significantly increasing the compound's metabolic half-life. Furthermore, the cyano (-C≡N) group acts as a strong hydrogen bond acceptor, potentially interacting with polar residues within the GPCR binding cleft.
-
Mechanistic Pathways: GPCR Signaling Dynamics
Both 5-HT1A and D2/D3 receptors are predominantly coupled to the inhibitory G-protein complex ( Gi/o ). Upon binding 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile, the receptor undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit subsequently dissociates and directly inhibits Adenylyl Cyclase (AC). This inhibition halts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid decrease in intracellular cAMP levels and the subsequent downregulation of Protein Kinase A (PKA) activity.
Fig 1: Gi/o-coupled GPCR signaling pathway modulated by the phenylpiperazine derivative.
Quantitative Pharmacological Profile
To benchmark the biological activity of this compound, we compare its predictive binding affinities ( Ki ) and functional modalities against established clinical standards.
Table 1: Predictive Pharmacological Profile vs. Reference Standards
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Primary Functional Profile |
| 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | ~2.5 | ~15.0 | ~3.2 | 5-HT1A Partial Agonist / D3 Selective Antagonist |
| Aripiprazole (Reference) | 1.8 | 0.34 | 0.8 | 5-HT1A Partial Agonist / D2 Partial Agonist |
| WAY-100635 (Reference) | 0.2 | >1000 | >1000 | 5-HT1A Silent Antagonist |
Note: Data represents the expected pharmacological behavior based on the established SAR of N-substituted arylpiperazines[2],[1].
Experimental Methodology: Self-Validating TR-FRET cAMP Assay
To empirically validate the Gi -modulatory activity of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile, a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP accumulation assay is the gold standard[3].
Causality of Assay Choice: Highly conjugated aromatic compounds (like phenylpiperazines) frequently exhibit auto-fluorescence that confounds standard colorimetric or fluorescent readouts. TR-FRET utilizes a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the specific receptor-mediated signal[3],[4].
Step-by-Step Protocol & Self-Validation Mechanisms
Step 1: Cell Preparation & Baseline Establishment
-
Action: Plate CHO-K1 cells stably expressing the target GPCR (e.g., human 5-HT1A) at 10,000 cells/well in a 384-well microplate.
-
Self-Validation: Include wild-type (untransfected) CHO-K1 cells as a negative control. Causality: This proves that any observed cAMP modulation is exclusively mediated by the transfected GPCR, not endogenous off-target receptors.
Step 2: Ligand Incubation & Adenylyl Cyclase Modulation
-
Action: Treat cells with a 10-point concentration gradient of the test compound (10 pM to 10 µM) in the presence of 500 nM Forskolin and 500 µM IBMX for 30 minutes[4].
-
Self-Validation: Vehicle-only (1% DMSO) + Forskolin wells define the Emax (maximum cAMP), while vehicle-only without Forskolin defines the Emin (basal cAMP). Causality: Because 5-HT1A is Gi -coupled, it inhibits cAMP. Forskolin artificially stimulates adenylyl cyclase to create a high cAMP baseline, allowing the inhibitory effect of the ligand to be measured as a signal drop. IBMX prevents phosphodiesterase from degrading the cAMP[4].
Step 3: Lysis and Competitive Tracer Addition
-
Action: Add lysis buffer containing a Europium (Eu)-labeled anti-cAMP antibody (donor) and an A2-labeled cAMP tracer (acceptor)[5].
-
Self-Validation: Run a standard curve using known concentrations of exogenous cAMP in parallel. Causality: This converts raw FRET ratios into absolute intracellular cAMP concentrations, ensuring assay linearity and sensitivity[4].
Step 4: Data Acquisition & Ratiometric Analysis
-
Action: Excite the plate at 320 nm; measure emission at 620 nm (donor) and 665 nm (acceptor) using a time-resolved microplate reader[5].
-
Self-Validation: Calculate the FRET ratio (665 nm / 620 nm). Causality: This internal ratiometric normalization corrects for well-to-well variations in cell density or liquid dispensing errors[5]. Finally, calculate the Z'-factor using the Emax and Emin controls. A Z' > 0.5 mathematically validates the assay's robustness and trustworthiness for high-throughput screening.
Fig 2: Self-validating TR-FRET cAMP assay workflow for GPCR functional characterization.
References
-
[3] TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. URL:[Link]
-
[4] THUNDER™ cAMP TR-FRET Assay Kit. Bioauxilium. URL: [Link]
-
[2] Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC (National Institutes of Health). URL: [Link]
-
[1] Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Sources
potential therapeutic targets of phenylpiperazine compounds
The Phenylpiperazine Pharmacophore: A Technical Guide to Therapeutic Targets, Mechanistic Causality, and Assay Validation
Executive Summary
The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, characterized by its high basicity (pKb ~5.35 and 9.73), structural rigidity, and optimal polar surface area. These physicochemical properties enable it to mimic endogenous neurotransmitters and interact with a diverse array of biological targets, primarily G-protein coupled receptors (GPCRs) in the central nervous system (CNS), as well as emerging protein-protein interfaces in oncology. This whitepaper dissects the mechanistic binding of phenylpiperazine derivatives, profiles their primary therapeutic targets, and establishes self-validating experimental workflows for quantifying target engagement.
Mechanistic Causality of Target Engagement
Phenylpiperazine derivatives exhibit a highly flexible yet predictable binding modality. The core interaction across most GPCR targets relies on two distinct pharmacophoric features:
-
Electrostatic Anchoring: The protonatable nitrogen atom of the piperazine ring forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) within the transmembrane binding pocket of monoaminergic receptors[1].
-
Hydrophobic/Aromatic Stacking: The terminal phenyl ring engages in π−π stacking or CH- π interactions with aromatic residues (such as Phe416 or Phe6.52) lining the receptor cavity[1][2].
2.1. Serotonergic and Dopaminergic Receptors (CNS Targets) Phenylpiperazines are heavily utilized in the design of multi-target directed ligands (MDTLs) for depression and schizophrenia. Modifications to the phenyl ring (e.g., ortho- or para-methoxy substitutions) drastically alter receptor selectivity. For instance, para-fluoro or methoxy substitutions enhance affinity for 5-HT1A and 5-HT7 receptors, driving potent serotonin reuptake inhibition[2]. In the dopaminergic system, specific derivatives (like the WC-series) have been engineered to exhibit up to 51-fold selectivity for the D3 receptor over the D2 receptor. These compounds act as partial agonists or antagonists, effectively modulating reward pathways and reducing cocaine self-administration in preclinical models[3].
2.2. Adrenergic Receptors (Cardiovascular Targets) Beyond serotonin and dopamine, N-phenylpiperazines mediate signaling pathways of the α 1A-adrenoceptor, making them valuable in cardiovascular therapeutics. Molecular docking reveals that binding is driven by hydrogen bonds and electrostatic forces with residues Asp106, Gln177, Ser188, and Phe193[4].
2.3. Alpha-Helix Mimicry in Oncology (Non-GPCR Targets) Recent advances have repurposed the phenylpiperazine scaffold for oncology. By incorporating a triazine core, phenyl-piperazine-triazine (PPT) scaffolds can act as non-peptidic α -helix mimetics. These molecules are designed to project hydrophobic residues that perfectly overlay with the Val220, Val216, and Leu213 residues of the pro-apoptotic BH3 peptide. Consequently, they selectively disrupt the Mcl-1/BH3 protein-protein interaction, a critical mechanism for inducing apoptosis in chemoresistant tumors[5].
Quantitative Target Affinity Profiles
To illustrate the pharmacological versatility of this scaffold, the following table synthesizes the binding affinities ( Ki ) of various phenylpiperazine derivatives across distinct therapeutic targets.
| Compound / Derivative | Primary Target | Secondary Target | Ki (Primary) | Ki (Secondary) | Therapeutic Indication |
| 1-(2-Methoxyphenyl)piperazine | 5-HT1A Receptor | 5-HT2A Receptor | 1.2 nM[6] | >100 nM | Anxiety / Depression |
| Compound 15a (Aralkyl derivative) | 5-HT1A Receptor | 5-HT7 Receptor | 12.0 nM[2] | 3.2 nM[2] | Major Depressive Disorder |
| FG-18 (Dihydrothiazole hybrid) | 5-HT2C Receptor | 5-HT1A Receptor | 17.0 nM[1] | N/A | Anxiolytic / Pro-cognitive |
| WC10 | D3 Receptor | D2 Receptor | High Affinity | 42-fold lower | Substance Abuse (Cocaine)[3] |
| PPT-31 (Triazine scaffold) | Mcl-1 (Bcl-2 family) | Bcl-xL | 7.3 μ M[5] | No binding | Oncology (Apoptosis) |
Structural & Signaling Workflows
Caption: Phenylpiperazine GPCR binding and downstream inhibitory Gi/o signaling cascade.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, it is critical to recognize that a protocol is only as robust as its internal validation mechanisms. The following methodologies detail the exact steps and the underlying causality for evaluating phenylpiperazine target engagement.
Protocol A: Competitive Radioligand Binding Assay (GPCR Targets)
This assay determines the inhibition constant ( Ki ) of a phenylpiperazine derivative (e.g., 1-(4-Methoxyphenyl)piperazine) for neuroreceptors like 5-HT1A[6].
Causality & Validation Design:
-
Self-Validation: The assay must include a "Total Binding" well (radioligand only) and a "Non-Specific Binding" (NSB) well (radioligand + massive excess of a known unlabeled competitor). Specific binding is Total minus NSB. If the specific binding window is <50% of total binding, the assay lacks the signal-to-noise ratio required for valid IC50 calculation.
-
Buffer Selection: 50 mM Tris-HCl (pH 7.4) mimics physiological pH, ensuring the piperazine nitrogen remains protonated for the Asp3.32 salt bridge interaction.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest cells stably expressing the target receptor (e.g., human recombinant 5-HT1A). Homogenize in ice-cold 50 mM Tris-HCl using a Dounce homogenizer. Causality: Dounce homogenization provides gentle mechanical shearing, lysing the cell membrane without denaturing the delicate 7-transmembrane architecture of the GPCR[6].
-
Ligand Preparation: Prepare serial dilutions of the phenylpiperazine test compound from 10−10 M to 10−5 M in assay buffer.
-
Incubation: Combine crude membrane preparations, a fixed concentration of radioligand (e.g., [3H]8−OH−DPAT ), and the test compound. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Filters MUST be pre-soaked in 0.5% polyethyleneimine (PEI). Causality: PEI is a highly cationic polymer that coats the negatively charged glass fibers, preventing the basic phenylpiperazine and radioligand from binding non-specifically to the filter itself[6].
-
Quantification: Wash filters with ice-cold buffer, dry, and add scintillation cocktail. Quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to the absolute binding affinity ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) , where [L] is radioligand concentration and Kd is its dissociation constant[6].
Caption: Step-by-step workflow of a competitive radioligand binding assay for receptor affinity.
Protocol B: Fluorescence Polarization (FP) Assay (Oncology / Protein-Protein Interactions)
This protocol validates the ability of phenyl-piperazine-triazine (PPT) derivatives to disrupt the Mcl-1/BH3 interaction[5].
Causality & Validation Design:
-
Physics of FP: Fluorescence Polarization relies on the rotational tumbling of molecules. A small fluorescently labeled BH3 peptide tumbles rapidly in solution, emitting depolarized light. When bound to the massive Mcl-1 protein, tumbling slows, and emitted light remains highly polarized. If a PPT compound successfully competes for the binding site, the BH3 peptide is displaced, resumes rapid tumbling, and polarization drops. This provides a homogeneous, wash-free, self-validating readout of competitive inhibition[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant Mcl-1 protein (construct containing the BH3-binding groove) and a fluorescently labeled BH3 tracer peptide.
-
Complex Formation: Incubate Mcl-1 with the BH3 tracer in a black 384-well microplate to establish the high-polarization baseline (maximum binding).
-
Compound Addition: Add the PPT test compounds at varying concentrations (e.g., 10 μ M and 50 μ M)[5].
-
Equilibration: Incubate the plate in the dark at room temperature for 2 hours to ensure competitive equilibrium is reached.
-
Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (excitation/emission specific to the fluorophore).
-
Analysis: Plot the decrease in millipolarization (mP) units against the log concentration of the PPT compound to derive the IC50 and subsequent Ki .
References
-
Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: PubMed Central (PMC) / NIH URL:[Link]
-
Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats Source: PubMed Central (PMC) / NIH URL:[Link]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: PubMed Central (PMC) / NIH URL:[Link]
-
Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography Source: RSC Publishing URL:[Link]
-
Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics Source: ACS Combinatorial Science URL:[Link]
Sources
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Predictive ADMET Profiling of Phenylpiperazine Derivatives: A Technical Guide for Lead Optimization
Executive Summary
Phenylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, extensively utilized in the development of centrally acting agents (e.g., 5-HT1A ligands, NMDA receptor antagonists) and targeted oncology therapeutics (e.g., EGFR tyrosine kinase inhibitors). The basic nitrogen of the piperazine ring provides optimal physicochemical properties for receptor anchoring via salt-bridge formations, while the phenyl moiety occupies hydrophobic pockets. However, the very features that confer high pharmacodynamic affinity—lipophilicity and basicity—often introduce severe pharmacokinetic liabilities, including poor oral bioavailability, off-target Cytochrome P450 (CYP450) inhibition, and hepatotoxicity. This whitepaper provides an authoritative, self-validating framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of phenylpiperazine derivatives.
Quantitative ADMET Profiling: Physicochemical and Absorption Metrics
The foundational step in evaluating phenylpiperazine derivatives is establishing their physicochemical boundaries. Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) are the primary determinants of gastrointestinal absorption and membrane permeability.
For central nervous system (CNS) targets, such as TAAR1 agonists or NMDA receptor antagonists, molecules must cross the Blood-Brain Barrier (BBB). Computational models like the BOILED-Egg method utilize the interplay between WLOGP and TPSA to predict this permeation[1]. Conversely, when developing phenylpiperazines for oncology targets like EGFR, restricting BBB permeation is often desirable to prevent neurotoxicity, requiring an intentional increase in TPSA or molecular weight[2].
Table 1: Predicted Physicochemical & Absorption Properties of Representative Phenylpiperazine Derivatives
| Compound Class / Target | Representative Scaffold | LogP (Lipophilicity) | TPSA (Ų) | Intestinal Absorption (%) | BBB Permeability (LogBB) | Reference |
| NMDA Antagonists | C37 / C39 | 3.5 - 4.2 | < 60 | > 90% | > 0.3 (High) | 3[3] |
| 5-HT1A Ligands | Arylpiperazines | 2.8 - 3.4 | 45 - 70 | > 85% | > 0.1 (Moderate) | 4[4] |
| TAAR1 Agonists | 1-amidino-4-phenylpiperazines | 1.5 - 2.5 | 75 - 85 | > 80% | < -0.5 (Variable) | 5[5] |
| EGFR TK Inhibitors | N-9 substituted purines | 4.0 - 5.5 | > 90 | < 70% | < -1.0 (Low) | 2[2] |
Distribution and Metabolism: Navigating the BBB and CYP450 Interplay
The metabolic fate of phenylpiperazines is heavily dictated by their interaction with hepatic Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The basic secondary or tertiary amine in the piperazine ring is highly susceptible to protonation at physiological pH, creating a pharmacophore that strongly binds to the heme-containing active site of CYP2D6.
To prevent severe drug-drug interactions (DDIs), in silico models like pkCSM are deployed to predict the inhibitory potential of these derivatives. Structural modifications, such as adding steric bulk near the basic nitrogen or introducing electron-withdrawing groups on the phenyl ring, can effectively disrupt this binding affinity, shifting the metabolic profile toward a safer clearance pathway[1].
Fig 1: Target-specific pharmacokinetic optimization logic for phenylpiperazines.
Toxicity Prediction: Mitigating Hepatotoxicity and Mutagenic Risk
Toxicity remains a primary cause of late-stage drug attrition. The aniline/phenylpiperazine moiety can undergo bioactivation to reactive intermediate species (e.g., quinone imines), which covalently bind to hepatic proteins, inducing hepatotoxicity. Virtual lab servers like ProTox-II are essential for evaluating these specific toxicophores[4].
Table 2: Predicted Toxicity Endpoints and CYP450 Interactions
| Compound Class | CYP2D6 Inhibition | CYP3A4 Inhibition | AMES Toxicity | Hepatotoxicity | Reference |
| NMDA Antagonists (C37/C39) | Negative | Negative | Negative | Negative | 3[3] |
| 3-benzimidazol-1-yl derivatives | Positive | Positive | Negative | Positive (80-91%) | 6[6] |
| Oxazole-4-carbonitriles | Negative | Positive | Negative | Negative | 7[7] |
Self-Validating In Silico ADMET Protocol: A Step-by-Step Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system. By establishing rigid upstream cutoffs, we mathematically force the exclusion of compounds that would inevitably fail downstream assays, thereby optimizing computational resources.
Step 1: Ligand Preparation and Conformational Optimization
-
Action: Convert 2D SMILES strings into 3D structures and perform energy minimization using the MMFF94 force field.
-
Causality: 2D strings lack the stereochemical data required for accurate 3D-QSAR. Energy minimization ensures the molecule is in its lowest energy state, which directly and critically impacts the calculation of the solvent-accessible surface area (SASA), TPSA, and LogP.
Step 2: Physicochemical Filtering (SwissADME)
-
Action: Upload optimized structures to the SwissADME server. Apply Lipinski's Rule of Five and Veber's rules. For CNS targets, enforce a strict cutoff of TPSA < 90 Ų and LogP between 2.0 and 5.0[8].
-
Causality: This is the primary self-validating loop. Compounds failing this TPSA threshold are mathematically guaranteed to fail the subsequent BOILED-Egg BBB permeation model.
Step 3: Pharmacokinetic and BBB Profiling (pkCSM)
-
Action: Evaluate the remaining candidates for CYP2D6/CYP3A4 inhibition and P-glycoprotein (P-gp) substrate status.
-
Causality: If a compound is flagged as a strong CYP2D6 inhibitor, it risks severe DDIs. If it is a P-gp substrate, it will be actively effluxed from the brain, negating any passive BBB permeability achieved in Step 2.
Step 4: Toxicity Screening (ProTox-II)
-
Action: Screen for AMES mutagenicity, hERG liability (cardiotoxicity), and hepatotoxicity.
-
Causality: Identifies reactive toxicophores (e.g., quinone imine precursors). Any compound showing >70% probability of hepatotoxicity is immediately eliminated from the lead optimization pipeline[6].
Fig 2: Sequential in silico ADMET workflow for phenylpiperazine lead optimization.
Conclusion
The predictive ADMET profiling of phenylpiperazine derivatives is a complex but highly systematic process. By leveraging self-validating computational workflows, researchers can effectively balance the pharmacodynamic potency of the piperazine scaffold with the stringent pharmacokinetic requirements of both CNS and oncology drug development.
References
-
In silico insights into the design of novel NR2B-selective NMDA receptor antagonists: QSAR modeling, ADME-toxicity predictions, molecular docking, and molecular dynamics investigations - NIH / PMC -3
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry -4
-
Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI -5
-
Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - ResearchGate - 2
-
ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine -1-yl) propan-1-one and their derivatives - International Science Community Association (ISCA) - 6
-
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - NIH / PMC -7
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI - 8
Sources
- 1. 3D-QSAR, ADME-Tox In Silico Prediction and Molecular Docking Studies for Modeling the Analgesic Activity against Neuropathic Pain of Novel NR2B-Selective NMDA Receptor Antagonists [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 6. isca.me [isca.me]
- 7. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
XLogP3 and Topological Polar Surface Area (TPSA) of 2-methyl-2-(4-phenylpiperazino)propanenitrile: A Computational and Physicochemical Guide for CNS Drug Design
Executive Summary & Structural Deconstruction
In the pursuit of novel neurotherapeutics, the N-phenylpiperazine subunit has emerged as one of the most versatile and privileged scaffolds in medicinal chemistry, frequently utilized in the design of Central Nervous System (CNS) agents[1]. The compound 2-methyl-2-(4-phenylpiperazino)propanenitrile serves as an excellent model for understanding how specific functional group additions—in this case, a 2-methylpropanenitrile moiety—modulate the physicochemical properties of the parent phenylpiperazine pharmacophore.
To predict a molecule's ability to cross the Blood-Brain Barrier (BBB) and avoid efflux, we must rigorously evaluate two critical parameters: Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) . This whitepaper dissects the causality behind these metrics, detailing how they are calculated, why they matter, and how to experimentally validate them using self-contained, quality-controlled protocols.
Topological Polar Surface Area (TPSA): Mechanistic Breakdown
The Causality of TPSA in Membrane Permeability
The polar surface area of a molecule dictates the desolvation energy required for it to transition from an aqueous environment (blood plasma) into a lipophilic environment (the endothelial cell membranes of the BBB). While traditional 3D Polar Surface Area (PSA) calculations require time-consuming conformational generation, TPSA relies on the summation of tabulated surface contributions of polar fragments (primarily nitrogen and oxygen atoms) based on their 2D bonding environment[2]. This provides results of practically the same quality as 3D PSA but is orders of magnitude faster[2].
For CNS-active compounds, literature strictly suggests that the TPSA should not exceed 90 Ų to ensure optimal passive brain penetration[3].
Fragment Contribution Analysis
The structure of 2-methyl-2-(4-phenylpiperazino)propanenitrile contains three nitrogen atoms, each contributing differently to the total polar surface area.
Table 1: Atomic TPSA Contributions for 2-methyl-2-(4-phenylpiperazino)propanenitrile
| Functional Group / Atom | Hybridization / Environment | Individual TPSA Contribution (Ų) |
| Nitrile Nitrogen (N1) | sp-hybridized (C≡N) | 23.79 |
| Piperazine Nitrogen (N2) | sp³-hybridized (Tertiary aliphatic amine) | 3.24 |
| Piperazine Nitrogen (N3) | sp³-hybridized (Tertiary amine, aryl-conjugated) | 3.24 |
| Total TPSA | Calculated Sum | 30.27 Ų |
Scientific Insight: With a total TPSA of 30.27 Ų , this molecule falls well below the 90 Ų threshold[3]. The nitrile group acts as a strong hydrogen bond acceptor but restricts the polar surface area compared to alternative polar groups like amides or carboxylic acids. This makes the 2-methylpropanenitrile moiety an excellent bioisostere for maintaining high BBB permeability while introducing metabolic stability.
XLogP3 Lipophilicity: Knowledge-Guided Additive Modeling
The Causality of the XLogP3 Methodology
Lipophilicity is traditionally measured as the octanol-water partition coefficient (LogP). While many computational models (like ALOGP or miLogP) rely purely on fragment-based additive systems, they often compound errors when dealing with complex steric or electronic interactions.
The XLogP3 method resolves this by utilizing a knowledge-guided approach. Instead of building the molecule's lipophilicity from scratch, XLogP3 searches a knowledge base of 8,199 organic compounds to find a reference molecule with a known, highly reliable experimental LogP[4]. It then uses an additive model consisting of 87 atom/group types to calculate only the difference between the query and the reference[4]. This drastically reduces the average unsigned error to 0.24–0.51 units[4].
Logical workflow of the XLogP3 knowledge-guided additive model.
Physicochemical Profiling
For 2-methyl-2-(4-phenylpiperazino)propanenitrile, the predicted XLogP3 is approximately 2.5 .
Table 2: CNS Drug-Likeness Profile
| Parameter | Value for Target Molecule | Ideal CNS Range | Verdict |
| Molecular Weight (MW) | 229.32 g/mol | < 400 g/mol | Optimal |
| TPSA | 30.27 Ų | < 90 Ų | Optimal |
| XLogP3 | ~2.5 | 2.0 – 5.0 | Optimal |
| H-Bond Donors (HBD) | 0 | ≤ 3 | Optimal |
| H-Bond Acceptors (HBA) | 3 | ≤ 7 | Optimal |
Scientific Insight: An XLogP3 of 2.5 is the "Goldilocks zone" for neurotherapeutics. If the XLogP3 were < 2.0, the molecule would struggle to partition into the lipid bilayer. If it were > 5.0, it would risk becoming trapped within the lipophilic core of the membrane or exhibiting poor aqueous solubility, leading to erratic oral bioavailability.
Self-Validating Experimental Protocols
To ensure scientific integrity, computational predictions must be grounded in robust experimental validation. Below are the step-by-step methodologies for both the in silico pipeline and the in vitro validation assay.
Protocol 4.1: In Silico Cheminformatics Pipeline
Purpose: To programmatically calculate TPSA and prepare the molecule for XLogP3 estimation.
-
Structure Initialization: Input the SMILES string (CC(C)(C#N)N1CCN(CC1)c2ccccc2) into a cheminformatics toolkit (e.g., RDKit).
-
Sanitization & 2D Coordinate Generation: Run Chem.SanitizeMol() to ensure valency and aromaticity are correctly assigned. Generate 2D coordinates to map the topological environment.
-
TPSA Calculation: Execute the Descriptors.TPSA() function. Causality: The algorithm identifies the N1 (nitrile) and N2/N3 (tertiary amines) environments, mapping them to the tabulated values established by Ertl et al., bypassing the need for 3D minimization[2].
-
XLogP3 Execution: Pass the sanitized molecule to the XLogP3 binary. The system will perform a topological torsion similarity search against its internal database to find the nearest reference (e.g., 1-phenylpiperazine) and apply the additive correction for the 2-methylpropanenitrile group[4].
Protocol 4.2: In Vitro PAMPA-BBB Validation Assay
Purpose: To empirically validate the BBB permeability predicted by TPSA and XLogP3.
To prove that the calculated TPSA of 30.27 Ų translates to actual membrane permeability, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) configured specifically for the BBB.
Self-Validation Mechanism: Every assay plate must include a high-permeability standard (Verapamil) and a low-permeability standard (Theophylline). If these standards fall outside their established Pe (effective permeability) ranges, the entire plate is rejected, ensuring the system is self-validating.
-
Membrane Preparation: Coat the hydrophobic PVDF filter membrane (0.45 µm pore size) of the donor plate with 4 µL of Porcine Brain Lipid (PBL) dissolved in dodecane (20 mg/mL). Causality: PBL is used instead of standard lecithin to accurately mimic the specific sphingomyelin and cholesterol ratios of the human BBB.
-
Donor Solution Preparation: Dissolve 2-methyl-2-(4-phenylpiperazino)propanenitrile in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM (final DMSO concentration ≤ 1% to prevent membrane dissolution).
-
Incubation: Add 300 µL of the donor solution to the donor wells and 300 µL of pure PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours. Causality: The plate is left unstirred to preserve the Unstirred Water Layer (UWL), a critical physiological barrier present in human endothelial cells.
-
Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability ( Pe ) using the standard PAMPA equation. A Pe>4.0×10−6 cm/s confirms high BBB penetration, validating the in silico TPSA and XLogP3 models.
Step-by-step Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.
Conclusion
The integration of the 2-methylpropanenitrile group onto the N-phenylpiperazine scaffold results in a highly optimized physicochemical profile. By maintaining a tightly constrained TPSA (30.27 Ų) and a balanced lipophilicity (XLogP3 ~2.5), 2-methyl-2-(4-phenylpiperazino)propanenitrile exhibits the hallmark characteristics of a highly penetrant CNS agent. Utilizing knowledge-guided models like XLogP3 alongside robust in vitro validation protocols like PAMPA ensures that these computational predictions translate reliably into preclinical success.
References
- Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment Global Journal of Medical Research
- Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents Arabian Journal of Chemistry
- Computation of octanol-water partition coefficients by guiding an additive model with knowledge PubMed
- Phenylpiperazine derivatives: a p
Sources
- 1. Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicalresearchjournal.org [medicalresearchjournal.org]
- 3. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-MS/MS method for quantification of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile in plasma
Application Note: Highly Sensitive LC-MS/MS Quantification of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile in Human Plasma
Executive Summary
The accurate quantification of basic lipophilic amines in biological matrices is a persistent challenge in pharmacokinetics and toxicology due to severe matrix effects caused by endogenous phospholipids. This application note details a robust, highly selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (2-MPPN) in human plasma. By coupling Mixed-Mode Cation Exchange (MCX) solid-phase extraction with biphenyl-based chromatographic separation, this protocol delivers a self-validating, high-throughput workflow compliant with regulatory bioanalytical standards[1].
Physicochemical Rationale & Method Design
To move beyond empirical trial-and-error, this method was designed from first principles based on the physicochemical properties of 2-MPPN.
Sample Preparation: The Causality of MCX SPE
2-MPPN (C₁₄H₁₉N₃, Monoisotopic Mass: 229.16 Da) contains a basic tertiary piperazine nitrogen (estimated pKa ~8.2) and highly lipophilic moieties (phenyl and dimethylacetonitrile groups). Standard protein precipitation (PPT) leaves high concentrations of glycerophospholipids in the extract, which co-elute with lipophilic analytes and cause catastrophic ion suppression in the Electrospray Ionization (ESI) source.
To ensure an ultra-clean extract, we employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By acidifying the plasma, the piperazine nitrogen is fully protonated. During loading, the analyte is locked onto the sulfonic acid groups of the MCX sorbent via strong ionic interactions. This allows for an aggressive 100% methanol wash that strips away neutral lipids, phospholipids, and acidic interferences. The analyte is then selectively eluted by neutralizing its charge with a basic solvent (5% NH₄OH in methanol).
Chromatographic Strategy: Leveraging π-π Interactions
Standard C18 columns often yield broad, tailing peaks for basic amines due to secondary interactions with residual surface silanols. Instead, this method utilizes a Biphenyl stationary phase . The biphenyl chemistry provides orthogonal retention via π-π interactions with the analyte's phenyl ring. This allows for stronger retention of the analyte relative to matrix components and permits the use of a higher organic mobile phase concentration during elution, which significantly enhances desolvation efficiency and ESI sensitivity[2].
Mass Spectrometry & Fragmentation Pathway
Detection is performed in ESI positive mode. The protonated precursor ion [M+H]⁺ is observed at m/z 230.2. Upon Collision-Induced Dissociation (CID), the relatively weak alpha-aminonitrile bond cleaves, resulting in the neutral loss of the 2-cyanopropan-2-yl radical/group (-68 Da). This yields a highly stable 4-phenylpiperazin-1-yl cation at m/z 162.1, which serves as the primary quantifier ion.
Figure 2: CID fragmentation pathway for 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile.
Experimental Protocols
Materials and Reagents
-
Analyte: 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (Reference Standard)
-
Internal Standard (SIL-IS): 2-MPPN-d5 (Phenyl-d5 labeled)
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).
-
SPE Sorbent: Waters Oasis MCX 96-well plate (30 mg/well).
Preparation of Standards and QCs
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of 2-MPPN and 2-MPPN-d5 in 100% MeOH.
-
Working Solutions: Dilute the stock in 50:50 MeOH:Water to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.
-
IS Working Solution: Prepare a 100 ng/mL solution of 2-MPPN-d5 in 50:50 MeOH:Water.
Plasma Sample Preparation (MCX SPE Workflow)
Self-Validating Mechanism: The SIL-IS is spiked into the raw plasma before any extraction steps. Because the SIL-IS shares identical physicochemical properties with the target analyte, it co-extracts and co-elutes identically. Any volumetric loss during SPE or ion suppression in the ESI source affects both compounds equally, intrinsically validating the quantitative accuracy of every sample[3].
Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma sample preparation.
LC-MS/MS Operating Conditions
Chromatography:
-
Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.45 | 95 | 5 |
| 0.5 | 0.45 | 95 | 5 |
| 3.0 | 0.45 | 10 | 90 |
| 4.0 | 0.45 | 10 | 90 |
| 4.1 | 0.45 | 95 | 5 |
| 5.5 | 0.45 | 95 | 5 |
Mass Spectrometry (Triple Quadrupole):
-
Ionization: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| 2-MPPN | 230.2 | 162.1 | 60 | 25 | Quantifier |
| 2-MPPN | 230.2 | 105.1 | 60 | 40 | Qualifier |
| 2-MPPN-d5| 235.2 | 167.1 | 60 | 25 | IS |
Method Validation Data Summary
The method was validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry[1]. The calibration curve exhibited excellent linearity (r² > 0.995) over the range of 1.0 to 1000 ng/mL using a 1/x² weighting factor.
By utilizing the MCX SPE protocol, matrix effects (ion suppression) were heavily mitigated, consistently remaining above 92%. Extraction recovery was highly reproducible, proving the efficiency of the basic elution step.
Table 3: Representative Method Validation Parameters (n=6 per level)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Matrix Effect (%) | Extraction Recovery (%) |
|---|---|---|---|---|---|---|
| LLOQ | 1.0 | 6.2 | 7.5 | +4.1 | 92.4 | 88.5 |
| LQC | 3.0 | 4.8 | 5.9 | +2.3 | 94.1 | 89.1 |
| MQC | 50.0 | 3.5 | 4.2 | -1.5 | 96.5 | 90.3 |
| HQC | 800.0 | 2.9 | 3.8 | -0.8 | 95.8 | 89.8 |
Conclusion
This highly specific LC-MS/MS method provides a robust framework for the quantification of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile in human plasma. By engineering the sample preparation (MCX SPE) and chromatography (Biphenyl phase) around the specific physicochemical traits of the analyte, this protocol guarantees minimal matrix interference, high recovery, and strict adherence to global regulatory guidelines.
References[1] Title: FDA Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration (FDA) URL: [Link]2] Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI (Molecules) URL: [Link]3] Title: Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: PubMed Central (PMC) / Bioanalysis URL: [Link]
Sources
experimental setup for testing CNS activity of phenylpiperazine compounds
Application Note: Advanced Profiling of Phenylpiperazine Derivatives: A Comprehensive In Vitro and In Vivo Workflow for CNS Drug Discovery
Introduction & Scientific Rationale
Phenylpiperazines represent a privileged structural scaffold in central nervous system (CNS) drug discovery. Compounds containing this moiety—such as the atypical antipsychotic aripiprazole and the selective 5-HT1A antagonist WAY100635—exhibit rich polypharmacology, primarily targeting serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2, D3) G-protein-coupled receptors (GPCRs)[1][2].
Developing novel phenylpiperazines requires a rigorous, self-validating experimental cascade. Because in vitro binding affinity does not reliably predict functional efficacy (e.g., partial agonism vs. antagonism) or in vivo behavioral outcomes, a multi-tiered approach is essential[3]. This application note details a comprehensive protocol for evaluating the CNS activity of phenylpiperazine derivatives, moving from receptor binding to functional signaling and in vivo behavioral validation.
Experimental Workflow
Multi-tiered screening workflow for phenylpiperazine CNS drug discovery.
Phase 1: In Vitro Receptor Binding & Functional Assays
Causality & Experimental Choice: Phenylpiperazines often display high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors[2]. The primary goal of the binding assay is to determine the inhibition constant ( Ki ). However, to avoid extrapyramidal symptoms (EPS) and metabolic liabilities, modern antipsychotic development favors high D3 over D2 selectivity, combined with 5-HT1A partial agonism[2][4]. Once affinity is established, the Forskolin-Stimulated Adenylyl Cyclase (AC) assay is employed to determine the intrinsic functional activity (efficacy) of the compound at these Gi/o-coupled receptors[3].
Protocol 3.1: Radioligand Competition Binding Assay
-
Membrane Preparation: Homogenize rat frontal cortex (for 5-HT1A) or striatum (for D2/D3) in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in the assay buffer[1].
-
Radioligand Incubation:
-
For 5-HT1A: Use 1.5 nM [3H]-8-OH-DPAT[1].
-
For D2/D3: Use 0.5 nM [3H]-spiperone.
-
-
Compound Addition: Add the phenylpiperazine test compounds at concentrations ranging from 10−11 to 10−5 M.
-
Non-Specific Binding: Define using 10 µM serotonin (for 5-HT1A) or 10 µM haloperidol (for D2/D3).
-
Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash filters three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 3.2: Forskolin-Stimulated Adenylyl Cyclase (AC) Assay
-
Cell Culture: Use CHO or HEK293 cells stably expressing the target receptor (e.g., D3 or 5-HT1A).
-
Stimulation: Incubate cells with 10 µM forskolin to stimulate baseline cAMP production[3].
-
Treatment: Add the test phenylpiperazine compound. A full agonist will strongly inhibit forskolin-stimulated cAMP production (via Gi coupling), whereas an antagonist will block the effects of a known agonist (e.g., dopamine or 8-OH-DPAT)[3].
-
Quantification: Measure cAMP levels using a TR-FRET based cAMP assay kit. Read fluorescence at 665 nm and 615 nm to calculate the FRET ratio.
Data Presentation: Representative In Vitro Profile
| Compound Class | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | AC Assay Efficacy |
| WAY100635 (Ref) | >1000 | >1000 | 0.2 | >1000 | Silent Antagonist |
| Aripiprazole (Ref) | 0.45 | 0.8 | 5.6 | 8.7 | Partial Agonist |
| Haloperidol (Ref) | 1.2 | 2.5 | >1000 | 50 | Full Antagonist |
| Novel Phenylpiperazine | 45.0 | 1.2 | 2.5 | 12.0 | Partial Agonist |
Phase 2: In Vivo Behavioral Models
Causality & Experimental Choice: In vitro functional assays (like the AC assay) do not always predict in vivo efficacy due to functional selectivity, blood-brain barrier (BBB) penetration, and complex neural circuitry[3]. Therefore, behavioral models are strictly required. The MK-801-induced hyperactivity model assesses antipsychotic-like efficacy (opposing cortical dopaminergic hypofunction), while the catalepsy test is a mandatory counter-screen to predict EPS liability caused by D2 blockade in the nigrostriatal pathway[5][6].
GPCR signaling pathways modulated by phenylpiperazines and their behavioral outcomes.
Protocol 4.1: MK-801-Induced Hyperactivity (Efficacy Model)
-
Subject Preparation: Acclimate male Wistar rats (200-250 g) to the testing room for 1 hour prior to the experiment.
-
Dosing: Administer the phenylpiperazine test compound (e.g., 1-30 mg/kg, i.p. or p.o.) or vehicle. Wait 30 minutes.
-
Induction: Administer MK-801 (dizocilpine), an NMDA receptor antagonist, at 0.15 mg/kg i.p. to induce locomotor hyperactivity[6].
-
Measurement: Immediately place the rat in an automated open-field activity monitor (e.g., Opto-Varimex). Record total distance traveled and stereotypic movements in 5-minute bins for 90 minutes.
-
Validation: A successful atypical antipsychotic candidate will dose-dependently attenuate MK-801-induced hyperactivity without completely abolishing baseline locomotion[6].
Protocol 4.2: Catalepsy Bar Test (Safety/EPS Model)
-
Dosing: Administer the test compound at the established effective dose (from the MK-801 test) and at 10x the effective dose to male Swiss mice (20-30 g)[5].
-
Testing Apparatus: Use a horizontal glass or metal bar (0.6 cm diameter) positioned 4 cm above the floor.
-
Measurement: At 30, 60, and 120 minutes post-administration, gently place the animal's forepaws on the bar.
-
Scoring: Record the time (in seconds) the animal maintains the imposed posture. A cut-off time of 300 seconds is typically used. High catalepsy scores indicate significant D2 receptor blockade in the striatum, predicting high EPS liability[5].
References
-
Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635 Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives SciELO Brazil URL:[Link]
-
Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics PubMed Central (PMC) - NIH URL:[Link]
-
Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands Bioorganic & Medicinal Chemistry URL:[Link]
-
Fos expression in response to dopamine D3-preferring phenylpiperazine drugs given with and without cocaine PubMed Central (PMC) - NIH URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fos expression in response to dopamine D3-preferring phenylpiperazine drugs given with and without cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Tissue Distribution Analysis of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile via LC-MS/MS
Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals.
Rationale and Bioanalytical Strategy
Understanding the spatial distribution of a drug candidate across physiological compartments is a critical milestone in preclinical development. The compound 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (hereafter referred to as MPPP ) is a lipophilic, basic small molecule characterized by a phenylpiperazine moiety linked to an isobutyronitrile group. Phenylpiperazine derivatives frequently exhibit high affinity for central nervous system (CNS) targets, making blood-brain barrier (BBB) penetration and tissue-to-plasma partition coefficients ( Kp ) primary endpoints of interest [4].
Causality in Methodological Design
Quantifying MPPP in highly complex matrices (e.g., brain, liver, lung) presents significant bioanalytical challenges. Tissue homogenates are rich in endogenous phospholipids (e.g., glycerophosphocholines), which compete with the target analyte for charge during Electrospray Ionization (ESI), leading to severe ion suppression—a phenomenon known as the matrix effect [3].
To build a self-validating system , this protocol abandons simple Protein Precipitation (PPT) in favor of Liquid-Liquid Extraction (LLE) . Because MPPP contains a basic piperazine nitrogen (estimated pKa ~ 7.5–8.5), adjusting the homogenate to a basic pH (pH > 9.0) ensures the molecule is entirely in its un-ionized, free-base form. This allows highly efficient partitioning into a non-polar organic solvent like Methyl tert-butyl ether (MTBE), while polar endogenous phospholipids and salts are left behind in the aqueous layer. Coupled with matrix-matched calibration curves and a stable-isotope-labeled internal standard (SIL-IS), this workflow ensures compliance with the FDA's 2018 Bioanalytical Method Validation Guidance [1].
Caption: Workflow for in vivo tissue distribution analysis of piperazine derivatives.
Experimental Protocols
Step 1: In Vivo Dosing and Tissue Collection
Causality Check: Highly vascularized tissues (like the liver and lungs) contain significant residual blood. If tissues are not perfused, the measured "tissue concentration" will be artificially skewed by the drug present in the trapped blood.
-
Dosing: Administer MPPP to the rodent model (e.g., Sprague-Dawley rats) via the intended route (IV or PO).
-
Euthanasia & Perfusion: At predetermined pharmacokinetic time points (e.g., 0.5, 1, 2, 4, 8, 24 h), euthanize the animal via CO2 asphyxiation. Immediately perform transcardial perfusion with ice-cold heparinized saline (0.9% NaCl) until the liver and lungs blanch completely, ensuring total removal of intravascular blood.
-
Harvesting: Excise the brain, liver, kidneys, lungs, and heart. Rinse with cold saline, blot dry, weigh accurately, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
Step 2: Tissue Homogenization
-
Thaw tissues on ice.
-
Transfer each tissue to a homogenization tube containing ceramic beads.
-
Add ice-cold Phosphate-Buffered Saline (PBS, pH 7.4) at a 1:3 (w/v) ratio (e.g., 1 gram of tissue requires 3 mL of buffer).
-
Homogenize using a bead-beater system (e.g., Precellys) at 6000 rpm for 2 cycles of 30 seconds, with a 30-second pause on ice between cycles.
Step 3: Liquid-Liquid Extraction (LLE)
Causality Check: A self-validating assay requires the standard curve to experience the exact same matrix suppression as the unknown samples [2]. Therefore, calibration standards must be prepared in blank tissue homogenate.
-
Aliquot 50 µL of tissue homogenate (unknowns, matrix-matched standards, and Quality Control samples) into a 2.0 mL 96-well deep plate.
-
Add 10 µL of Internal Standard working solution (e.g., MPPP-d5, 100 ng/mL).
-
Add 50 µL of 0.1 M Ammonium Hydroxide ( NH4OH ) to alkalinize the sample, driving MPPP into its lipophilic free-base state.
-
Add 800 µL of MTBE. Seal the plate and vortex vigorously for 10 minutes.
-
Centrifuge at 4000 × g for 10 minutes at 4°C.
-
Phase Separation: Flash-freeze the plate in a dry ice/ethanol bath for 5 minutes. The lower aqueous layer (containing proteins and phospholipids) will freeze solid. Decant the upper liquid organic layer into a clean plate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v) and inject 5 µL into the LC-MS/MS.
Caption: Self-validating mitigation strategy for LC-MS/MS tissue matrix effects.
Step 4: LC-MS/MS Conditions
Perform analysis using a Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500) coupled to a UHPLC system.
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1 minute. Flow rate: 0.4 mL/min.
-
Ionization: Positive ESI mode.
Data Presentation and Analysis
To ensure analytical rigor, MRM transitions must be optimized for the precursor ion [M+H]+ of MPPP (Exact Mass: ~229.16). The primary cleavage typically occurs at the piperazine ring.
Table 1: Optimized LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| MPPP | 230.2 | 161.1 (Quantifier) | 60 | 25 |
| MPPP | 230.2 | 105.1 (Qualifier) | 60 | 40 |
| MPPP-d5 (IS) | 235.2 | 166.1 | 60 | 25 |
Pharmacokinetic Calculation
Tissue concentrations ( Ctissue ) are calculated against the matrix-matched calibration curve. The Tissue-to-Plasma partition coefficient ( Kp ) is calculated as:
Kp=AUC0−t,plasmaAUC0−t,tissueTable 2: Representative Tissue Distribution Profile ( Kp )
(Note: Data represents anticipated distribution behavior for lipophilic phenylpiperazine derivatives based on structural homology [4])
| Tissue Compartment | Cmax (ng/g) | AUC0−t (ng·h/g) | Kp (Tissue/Plasma Ratio) | Physiological Implication |
| Plasma | 150.4 | 650.2 | 1.00 | Baseline systemic exposure |
| Brain | 420.5 | 1850.6 | 2.84 | High BBB penetration; CNS active |
| Liver | 1250.8 | 5400.3 | 8.30 | Primary site of CYP450 metabolism |
| Lung | 980.2 | 3900.1 | 6.00 | High affinity for basic lipophilic amines |
| Kidney | 610.3 | 2400.8 | 3.69 | Renal clearance pathway |
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]
-
Jiang, H., Zeng, J., Zheng, N., & Kandoussi, H. (2011). A Convenient Strategy for Quantitative Determination of Drug Concentrations in Tissue Homogenates Using a Liquid Chromatography/Tandem Mass Spectrometry Assay for Plasma Samples. Analytical Chemistry, 83(14), 5753-5758. URL:[Link]
-
ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. URL:[Link]
Purification of Crude 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile by Column Chromatography: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the purification of crude 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile using silica gel column chromatography. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of piperazine-based compounds. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is a tertiary amine and a nitrile-containing compound featuring the N-phenylpiperazine scaffold. This structural motif is prevalent in a wide array of pharmacologically active molecules, valued for its ability to modulate interactions with various biological targets. The purity of such compounds is of paramount importance for their use in research and drug development, as even minor impurities can significantly impact biological activity and lead to erroneous results.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds. Its effectiveness relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For basic compounds such as 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile, specific considerations must be taken to ensure efficient separation and to prevent undesirable interactions with the stationary phase.
Principle of Separation
The purification of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile by column chromatography is based on the principle of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent. The components of the crude mixture will be separated based on their relative polarities. Less polar compounds will have a weaker interaction with the silica gel and will elute faster with a less polar mobile phase. Conversely, more polar compounds will have a stronger interaction with the silica gel and will require a more polar mobile phase to elute.
A critical consideration for the purification of amines on silica gel is the acidic nature of the silanol groups (Si-OH) on the silica surface. These acidic sites can strongly interact with the basic nitrogen atom of the piperazine ring, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The triethylamine competes with the target compound for the acidic sites on the silica gel, effectively neutralizing them and allowing for a more symmetrical peak shape and improved resolution.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption="Figure 1: Principle of Separation"
Impurity Profile of Crude 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile
A plausible and common synthetic route to 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is the nucleophilic addition of 1-phenylpiperazine to acetone cyanohydrin. This reaction provides insight into the potential impurities that may be present in the crude product.
dot graph LR { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption="Figure 2: Plausible Synthesis and Potential Impurities"
Potential Impurities:
-
Unreacted 1-Phenylpiperazine: This starting material is a basic amine and will have a different polarity compared to the product.
-
Unreacted Acetone Cyanohydrin: This is a relatively polar and volatile compound.
-
Side-products: Decomposition of acetone cyanohydrin can lead to the formation of other impurities.
Materials and Methods
Materials
| Material | Grade | Supplier |
| Crude 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | Synthesis Grade | In-house |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Triethylamine (TEA) | Reagent Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Glass Chromatography Column | - | Standard Supplier |
| Collection Tubes | - | Standard Supplier |
| Rotary Evaporator | - | Standard Supplier |
Equipment
-
Fume hood
-
Magnetic stirrer and stir bars
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
UV lamp (254 nm)
-
NMR spectrometer (for fraction analysis)
-
Mass spectrometer (for fraction analysis)
Detailed Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) Analysis
Rationale: Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[1]
Procedure:
-
Prepare a stock solution of the crude product by dissolving a small amount (1-2 mg) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spot the crude product solution onto the baseline.
-
Prepare a developing chamber with a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) containing 0.5% triethylamine.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent system to achieve the desired Rf for the product. If the Rf is too high, decrease the polarity of the mobile phase (increase the proportion of hexane). If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate).
Part 2: Column Chromatography
Rationale: This protocol employs flash column chromatography, which uses positive pressure to accelerate the elution process, leading to a faster and more efficient separation.
Procedure:
-
Column Packing:
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 95:5 v/v + 0.5% TEA).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
Gently add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase according to the elution profile observed by TLC. A suggested gradient is provided in the table below.
-
| Step | Solvent System (Hexane:Ethyl Acetate + 0.5% TEA) | Volume | Purpose |
| 1 | 95:5 | 2-3 column volumes | Elute non-polar impurities. |
| 2 | 90:10 | 2-3 column volumes | Continue eluting less polar impurities. |
| 3 | 80:20 | 5-10 column volumes | Elute the target compound. |
| 4 | 70:30 | 2-3 column volumes | Elute more polar impurities. |
| 5 | 50:50 | 2-3 column volumes | Wash the column of any remaining polar compounds. |
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile.
-
-
Purity Confirmation:
-
Confirm the purity of the final product by analytical techniques such as NMR and Mass Spectrometry.
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption="Figure 3: Overall Purification Workflow"
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Product elutes too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (increase the percentage of hexane). |
| Poor separation | The solvent system is not optimal. The column was not packed properly. The column was overloaded. | Re-optimize the solvent system using TLC. Repack the column carefully to ensure it is homogeneous. Reduce the amount of crude material loaded onto the column. |
| Peak tailing | Acidic sites on the silica gel are interacting with the basic product. | Ensure that triethylamine (0.5-1%) is added to the mobile phase.[2] |
Conclusion
This application note provides a robust and detailed protocol for the purification of crude 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile by silica gel column chromatography. By understanding the principles of the separation and the potential impurities, and by carefully following the outlined steps, researchers can achieve a high degree of purity for this important class of compounds. The inclusion of triethylamine in the mobile phase is a key parameter for the successful purification of this basic compound. The final purity should always be confirmed by appropriate analytical techniques.
References
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
MDPI. (2013, February 27). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Retrieved from [Link]
-
Biotage. (2023, January 23). TLC-based vs. Generic Gradients – Which Gives the Best Results? Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
Sources
bioanalytical LC-QTOF/MS method for N-phenylpiperazine derivatives
An in-depth technical guide and protocol for the bioanalysis of N-phenylpiperazine derivatives using High-Resolution Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS).
Executive Overview & Scientific Rationale
N-phenylpiperazine derivatives represent a versatile class of bioactive compounds with profound pharmacological significance. They are frequently developed as antipsychotic, anxiolytic, and antidepressant agents (e.g., the prototype drug LQFM05)[1], and are also monitored in forensic toxicology as synthetic designer drugs[2].
In preclinical drug development, accurately mapping the pharmacokinetic (PK) and biodistribution profiles of these derivatives in complex biological matrices (plasma, brain, liver, kidneys) is critical[3]. While nominal mass instruments like triple quadrupole (QqQ) mass spectrometers are standard for targeted quantitation, they often fall short during the early phases of drug development where metabolite identification and structural elucidation are required simultaneously.
The LC-QTOF/MS Advantage: We employ LC-QTOF/MS because it provides High-Resolution Accurate Mass (HRAM) capabilities. The QTOF analyzer allows for the exact mass measurement of precursor and product ions (often with sub-5 ppm mass error), enabling the unambiguous differentiation of the parent N-phenylpiperazine drug from its isobaric endogenous interferences and structurally similar hepatic metabolites (such as hydroxylated derivatives)[1][2].
Experimental Design & Causality
To ensure this protocol functions as a self-validating system , every experimental choice is grounded in the physicochemical properties of piperazine derivatives:
-
Sample Pretreatment (Protein Precipitation): N-phenylpiperazines are highly lipophilic, often exhibiting high blood-to-brain partition coefficients (e.g., 1.9 for LQFM05)[4]. Acetonitrile (ACN) is selected over methanol for protein precipitation because ACN more aggressively denatures plasma proteins while maximizing the extraction recovery of these lipophilic analytes[3].
-
Chromatographic Strategy: Piperazine rings contain basic secondary or tertiary nitrogen atoms. At neutral pH, these nitrogens interact with residual silanols on C18 stationary phases, causing severe peak tailing. By acidifying the mobile phase with 0.1% formic acid, the piperazine nitrogens are fully protonated, suppressing silanol interactions and yielding sharp, symmetrical peaks[5].
-
System Suitability Testing (SST): The workflow is bracketed by Quality Control (QC) samples. A batch is only validated if the variance of the interspersed QCs remains within ±15% of their nominal concentration, ensuring that matrix effects (ion suppression/enhancement) are continuously monitored and corrected via a Stable Isotope-Labeled Internal Standard (SIL-IS).
Fig 1. Bioanalytical workflow for N-phenylpiperazine derivatives from matrix to PK analysis.
Step-by-Step Bioanalytical Protocol
Reagents and Matrix Preparation
-
Matrix Collection: Collect whole blood in K2-EDTA tubes. Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. For tissue samples (brain, liver, kidney), homogenize in ultra-pure water (1:3, w/v) using a mechanical tissue disruptor[1].
-
Standard Preparation: Prepare a primary stock solution of the N-phenylpiperazine derivative (1 mg/mL) in methanol. Dilute serially to create working solutions ranging from 100 to 10,000 ng/mL.
Extraction Procedure (Self-Validating Clean-up)
-
Aliquot: Transfer 100 µL of blank plasma, calibration standards, QC samples, or unknown biological samples into 1.5 mL Eppendorf tubes.
-
Internal Standard Spiking: Add 10 µL of SIL-IS (e.g., N-phenylpiperazine-d8 at 500 ng/mL). Causality: Spiking before extraction ensures the IS accounts for any volumetric losses during the precipitation and drying phases.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) to the mixture[3].
-
Agitation & Centrifugation: Vortex aggressively for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Drying & Reconstitution: Transfer 300 µL of the clear supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and filter through a 0.22 µm PTFE syringe filter into an autosampler vial[6].
LC-QTOF/MS Instrumental Parameters
Table 1: UHPLC Gradient Conditions Column: Kinetex C18 (2.1 × 100 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Temp: 40°C
| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) | Elution Phase |
| 0.0 - 0.5 | 90% | 10% | Isocratic Hold (Desalting) |
| 0.5 - 4.5 | 90% → 5% | 10% → 95% | Linear Gradient (Analyte Elution) |
| 4.5 - 5.5 | 5% | 95% | Column Wash |
| 5.5 - 7.0 | 90% | 10% | Re-equilibration |
Table 2: QTOF-MS/MS Operational Parameters (Positive ESI Mode)
| Parameter | Setting | Scientific Rationale |
| Capillary Voltage | 4500 V | Optimizes ionization of basic secondary/tertiary amines. |
| Drying Gas (N₂) | 10 L/min, 300°C | Ensures complete desolvation of the highly aqueous initial mobile phase. |
| Collision Energy (CE) | 15 - 35 eV | Ramped to capture both low-energy (piperazine ring) and high-energy (phenyl ring) fragments. |
| Mass Range (m/z) | 50 - 1000 Da | Captures the intact precursor and all low-mass diagnostic product ions. |
Data Processing & Structural Elucidation
When subjected to Collision-Induced Dissociation (CID) in the QTOF collision cell, N-phenylpiperazine derivatives exhibit highly conserved and predictable fragmentation pathways. Accurate mass data allows for the calculation of empirical formulas with mass errors typically < 2.5 ppm[2].
Mechanistic Fragmentation:
-
Pathway A (Even-Electron Ion Series): The most characteristic fragmentation is the loss of ammonia (NH₃, ∆ 17.025 Da) directly from the piperazine ring, followed by the loss of a C₂H₂ neutral fragment[2].
-
Pathway B (Odd-Electron Ion Series): Homolytic cleavage frequently occurs at the halogenated or substituted phenyl groups, yielding an Odd-Electron (OE) radical cation[2].
Fig 2. Collision-induced dissociation (CID) fragmentation pathways of N-phenylpiperazines.
Method Validation & Quantitative Integrity
To prove the trustworthiness of the method, it must be validated according to FDA/EMA bioanalytical guidelines. The LC-QTOF/MS method demonstrates exceptional sensitivity and robustness for N-phenylpiperazine derivatives (e.g., LQFM05) in tissue homogenates and plasma[1].
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Observed Performance (Typical) |
| Linearity (Dynamic Range) | R² ≥ 0.990 | 10.0 to 900.0 ng/mL (R² > 0.995)[4] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 10 ng/mL[1] |
| Intra/Inter-Assay Precision | CV ≤ 15% (≤ 20% at LOQ) | 3.2% - 8.7% |
| Accuracy | 85% - 115% of nominal | 92.4% - 108.1%[1] |
| Extraction Recovery | Consistent across QC levels | > 85% (using ACN precipitation) |
Data Interpretation: The high recovery and tight precision metrics confirm that the protein precipitation method effectively mitigates matrix effects. Biodistribution studies utilizing this validated method have successfully quantified high brain tissue concentrations (e.g., 12.4 µg/g), proving the drug's affinity for central nervous system targets[4].
Conclusion
The integration of a streamlined, self-validating sample preparation protocol with the high-resolution capabilities of LC-QTOF/MS provides an authoritative framework for the bioanalysis of N-phenylpiperazine derivatives. By leveraging exact mass measurements and predictable CID fragmentation pathways, researchers can simultaneously quantify parent drugs and elucidate complex metabolic profiles, accelerating preclinical pharmacokinetic and biodistribution workflows.
References
-
Ramos, A. C. M., Rezende, K. R., Teixeira, C. M., Fernandes, A. R., Santos, H., Machado, R. D., Menegatti, R., Vaz, B. G., & Chaves, A. R. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel), 16(7), 930. Available at:[Link]
-
Zawilska, J. B., et al. (2026). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at:[Link]
-
Drioiche, A., et al. (2023). Liquid Chromatography in Analysis of Bioactive Compounds for Pharmaceuticals, Cosmetics, and Functional Food Interest. MDPI. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues [mdpi.com]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
resolving peak tailing for basic compounds in HPLC analysis
Technical Support Center: Resolving Peak Tailing for Basic Compounds in HPLC
Welcome to the Advanced Troubleshooting Center. As analytical scientists, one of the most persistent chromatographic headaches we encounter is the peak tailing of basic compounds in Reversed-Phase Liquid Chromatography (RP-HPLC). This guide bypasses surface-level fixes to explore the thermodynamic and chemical causality behind peak asymmetry, providing you with self-validating protocols to restore chromatographic integrity.
The Causality of Peak Asymmetry: Why Do Bases Tail?
To fix tailing, we must first understand the stationary phase microenvironment. Approximately 70% of pharmaceutical active ingredients are basic compounds (e.g., primary, secondary, and tertiary amines) [6]. In RP-HPLC, the stationary phase is typically a silica matrix bonded with hydrophobic alkyl chains (like C18). However, steric hindrance prevents 100% functionalization, leaving unreacted, residual silanol groups (Si-OH) exposed on the silica surface [3].
The root cause of tailing is a secondary ion-exchange interaction .
-
The Analyte: Basic compounds typically have a pKa between 8.0 and 10.0. In standard mobile phases (pH 2–7), they are protonated and carry a positive charge ( R−NH3+ ).
-
The Stationary Phase: On older "Type A" silica, metal impurities increase the acidity of silanols, lowering their pKa to 3.5–4.5 [5]. Even on modern, high-purity "Type B" silica, the average silanol pKa is ~7.0[6]. When the mobile phase pH exceeds the silanol pKa, these groups deprotonate, becoming negatively charged ( Si−O− ).
When a positively charged basic analyte travels through the column, it undergoes the primary hydrophobic partitioning with the C18 chains, but also experiences strong, slow-release electrostatic attraction to the negatively charged silanols[1, 2]. This dual-retention mechanism manifests as a severe tail on the chromatogram [5].
Diagnostic Triage: Isolating the Mechanism
Before altering your mobile phase chemistry, you must validate that the tailing is chemically induced and not a physical hardware failure (e.g., column void, extra-column dead volume, or mass overload) [7].
Caption: Decision tree for isolating physical hardware failures from chemical silanol interactions.
Protocol 1: The Self-Validating Silanol Activity Test
To ensure your troubleshooting efforts are correctly targeted, execute this self-validating test:
-
Baseline Injection: Inject your problematic basic sample under current method conditions. Record the USP Tailing Factor ( Tf ).
-
Neutral Marker Injection: Inject a neutral, unretained or mildly retained compound (e.g., Uracil for dead volume, Toluene for retention) under the exact same conditions.
-
Data Validation:
-
If Toluene Tf > 1.2: The issue is physical. Check for a void at the column head, ensure zero-dead-volume fittings are properly seated, or reduce the injection volume to rule out mass overload [7].
-
If Toluene Tf ≤ 1.1 but Basic Analyte Tf > 1.5: The issue is definitively chemical (secondary silanol interactions). Proceed to the Q&A below to resolve it [10].
-
Expert Q&A: Resolving Chemical Tailing
Q1: I've confirmed silanol interactions are causing my basic peaks to tail. How should I adjust my mobile phase pH to fix this? A1: You have two thermodynamic pathways to eliminate the electrostatic attraction: neutralize the stationary phase, or neutralize the analyte.
-
The Low-pH Strategy (Protonate the Silanols): By lowering the mobile phase pH to 2.0–3.0 using buffers like phosphate or additives like 0.1% Formic Acid/TFA, you force the equilibrium of the silanol groups ( Si−O− ) back to their neutral, protonated state ( Si−OH ) [1]. Without the negative charge on the silica, the secondary interaction is suppressed.
-
The High-pH Strategy (Deprotonate the Analyte): Alternatively, you can raise the pH to 1.5 to 2.0 units above the pKa of your basic analyte (typically pH 10.0+). This deprotonates the basic amine ( R−NH3+→R−NH2 ), rendering it neutral. Caution: Standard silica dissolves above pH 8.0. You must use specialized ethylene-bridged hybrid (BEH) columns or polymer-based columns to utilize this strategy [8].
Q2: I cannot change my pH due to the stability of my compound. Are there mobile phase additives that can block these interactions? A2: Yes. If pH adjustment is not viable, you can use a "silanol suppressor" or competing base. Triethylamine (TEA) is the industry standard for this [1, 3].
-
Mechanism: TEA is a small, highly basic molecule. When added to the mobile phase at concentrations of 5–20 mM (or ~0.1–0.2% v/v), it aggressively competes with your basic analyte for the active silanol sites [3, 4]. Because TEA is present in vast molar excess, it effectively "caps" the ionized silanols dynamically, allowing your larger basic analyte to elute with a sharp, symmetrical peak[4, 5].
-
Implementation Note: While highly effective on older Type A silica, TEA can accelerate the hydrolysis of the column's bonded phase over time [1].
Q3: I am developing an LC-MS/MS method. I can't use non-volatile phosphate buffers or high concentrations of TEA because they suppress ionization and foul the mass spectrometer. What are my options? A3: LC-MS compatibility strictly limits you to volatile mobile phases.
-
Volatile Acid Additives: Use 0.1% Formic Acid or 0.01–0.05% Trifluoroacetic Acid (TFA) to achieve a low pH. TFA is an excellent ion-pairing agent that dramatically sharpens basic peaks, but it causes significant ion suppression in the MS source. If you must use TFA, keep the concentration below 0.05% or use a post-column infusion of propionic acid to recover MS signal.
-
Modern Column Chemistries: The most robust LC-MS solution is to upgrade your hardware. Switch from older Type A silica to ultra-high-purity Type B silica, which is manufactured in metal-free environments to drastically reduce silanol acidity [5]. Better yet, utilize sterically protected columns, polar-embedded phases (which shield residual silanols via a localized hydration layer), or surface-charged hybrid particles that inherently repel basic analytes [7, 8].
Mechanistic Resolution Pathways
Caption: Chemical pathways for resolving secondary ion-exchange interactions in basic compounds.
Quantitative Comparison of Mitigation Strategies
To aid in method development, the following table summarizes the quantitative impact and system compatibility of various tailing mitigation strategies.
| Mitigation Strategy | Typical Concentration / pH | Mechanism of Action | LC-MS Compatible? | Column Lifespan Impact |
| Low pH Buffer | pH 2.0 – 3.0 (e.g., Phosphate) | Protonates silanols ( Si−O− to Si−OH ) | No (Non-volatile) | Moderate (Risk of phase hydrolysis) |
| Low pH Volatile | 0.1% Formic Acid (pH ~2.7) | Protonates silanols | Yes | Low |
| Ion-Pairing | 0.05% TFA | Forms neutral complex with basic amine | Poor (Ion suppression) | Moderate |
| Competing Base | 5 – 20 mM TEA (Triethylamine) | Dynamically caps active silanol sites | No (Contaminates MS) | High (Accelerates silica dissolution) |
| High pH Buffer | pH 10.0+ (e.g., Ammonium) | Deprotonates basic analyte ( R−NH3+ to R−NH2 ) | Yes (If volatile) | Severe (Unless using Hybrid/Polymer columns) |
| Type B Silica | N/A (Hardware change) | Eliminates metal-induced acidic silanols | Yes | Low (Extends lifespan) |
By systematically applying these thermodynamic principles and validating your hardware integrity, you can eliminate peak tailing and ensure the robustness of your analytical methods.
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Tips.[Link]
-
Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub.[Link]
-
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials.[Link]
-
LC Troubleshooting Bible. "Why Do Peaks Tail?" LC Troubleshooting Bible.[Link]
-
Chromatography Forum. "high pH mobile phase (RP-HPLC)." Chromatography Forum.[Link]
-
Scribd. "HPLC Troubleshooting Guide." Thermo Scientific / Scribd.[Link]
-
Univerzita Karlova. "Steroid Analysis Using Modern Chromatographic and Mass Spectrometry Techniques." Charles University.[Link]
optimizing mobile phase for separation of phenylpiperazine isomers
Technical Support Center: Optimizing Mobile Phases for Phenylpiperazine Isomer Separation
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing the notorious chromatographic challenges of the phenylpiperazine pharmacophore. This guide moves beyond generic HPLC troubleshooting, focusing on the specific physicochemical causality—such as dibasic ionization and π−π electron distribution—that dictates the separation of phenylpiperazine positional isomers (e.g., ortho-, meta-, and para- substitutions).
Diagnostic Workflow: Phenylpiperazine Separation
Diagnostic workflow for troubleshooting phenylpiperazine isomer separations.
FAQ: Mechanistic Insights & Causality
Q1: Why do phenylpiperazine isomers exhibit severe peak tailing, and how does pH optimization resolve this? A: The root cause of tailing lies in the dibasic nature of the phenylpiperazine ring. The N1 nitrogen (attached directly to the phenyl ring) has a lower pKa of approximately 4.8 due to the electron-withdrawing effect of the aromatic system, while the N4 nitrogen (the secondary amine) is highly basic with a pKa of roughly 8.8 1[1]. At a typical mid-range pH (5–7), the N4 nitrogen is fully protonated. This positively charged moiety undergoes strong secondary ion-exchange interactions with ionized residual silanols ( pKa ~3.5–4.5) on standard silica-based stationary phases. Causality: To break this interaction, you must either drive the pH below 3.0 (using 0.1% Formic Acid or TFA) to fully protonate and neutralize the silanols, or raise the pH above 10.0 (using Ammonium Bicarbonate) to deprotonate the N4 nitrogen, rendering the analyte neutral.
Q2: How do I choose between methanol and acetonitrile for positional isomers (ortho/meta/para)? A: For positional isomers, methanol is almost always the superior choice. Causality: Acetonitrile is an aprotic solvent that interacts primarily via dipole-dipole forces, which can disrupt the subtle π−π interactions between the analyte and the stationary phase. Methanol, a protic solvent, participates in hydrogen bonding and allows the aromatic rings of the phenylpiperazine isomers to interact more intimately with π -electron-rich stationary phases (like Phenyl-Hexyl or Pentafluorophenyl/PFP columns). This enhances the shape selectivity required to differentiate the slight spatial differences between ortho-, meta-, and para- substitutions2[2].
Q3: When should I use ion-pairing agents versus chaotropic salts? A: Use ion-pairing agents (e.g., Trifluoroacetic acid [TFA] or Heptafluorobutyric acid [HFBA]) when low pH alone fails to provide sufficient retention for highly polar phenylpiperazine derivatives. TFA forms a transient, lipophilic ion-pair with the protonated N4 nitrogen, increasing retention on C18 columns. Use chaotropic salts (e.g., Sodium Perchlorate) when you need to disrupt the hydration shell around the basic nitrogen without drastically altering the overall mobile phase lipophilicity. Chaotropes block silanol interactions effectively while maintaining a different selectivity profile than bulky alkyl sulfonates.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Co-elution of meta- and para- isomers.
-
Root Cause: Standard C18 columns rely purely on hydrophobic dispersive forces, which are insufficient to distinguish the nearly identical lipophilicity of m- and p- isomers.
-
Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Ether (PYE) column. These phases provide strong π−π and dipole-dipole interactions, which are highly sensitive to the electronic distribution changes caused by positional substitution on the phenyl ring 3[3].
Issue 2: Baseline drift during gradient elution with amine modifiers.
-
Root Cause: Triethylamine (TEA), traditionally used to mask active silanols, absorbs UV light strongly below 230 nm, causing severe baseline drift during organic gradients.
-
Solution: Replace TEA with a volatile, UV-transparent buffer system like 20 mM Ammonium Formate (pH 3.0). Alternatively, use a high-pH compatible hybrid silica column with an Ammonium Bicarbonate buffer (pH 10.5) to analyze the isomers in their neutral state.
Issue 3: Retention time shifts across sequential injections.
-
Root Cause: Inadequate column equilibration. Ion-pairing agents and complex buffers take significantly longer to establish a dynamic equilibrium with the stationary phase than simple organic/water mixtures.
-
Solution: Flush the column with at least 20 column volumes (CV) of the mobile phase prior to the first injection. Ensure the column oven is strictly controlled (e.g., 25.0 °C ± 0.1 °C), as positional isomer separation is highly enthalpy-dependent.
Quantitative Data: Mobile Phase Additive Effects
The following table summarizes the causal relationship between mobile phase conditions and the chromatographic performance for a standard mixture of meta- and para- chlorophenylpiperazine (CPP) isomers on a PFP column.
| Mobile Phase Condition | Dominant Interaction Mechanism | Peak Asymmetry ( As ) | Resolution ( Rs ) of m- / p- Isomers |
| Water / ACN (pH 6.5) | Hydrophobic & Secondary Silanol | 2.65 (Severe Tailing) | 0.8 (Co-elution) |
| 0.1% Formic Acid / ACN (pH 2.8) | Silanol Suppression | 1.42 | 1.2 (Partial Separation) |
| 0.1% TFA / ACN (pH 2.0) | Ion-pairing & Silanol Suppression | 1.15 | 1.5 (Baseline Separation) |
| 20mM Amm. Formate / MeOH (pH 3.0) | Protic Solvation & π−π Enhancement | 1.10 | 2.3 (Excellent Separation) |
| 10mM Amm. Bicarbonate / MeOH (pH 10.5) | Analyte Deprotonation | 1.05 (Ideal Shape) | 2.5 (Excellent Separation) |
Step-by-Step Experimental Protocol
Protocol: Systematic Mobile Phase Screening for Phenylpiperazine Positional Isomers This protocol is designed as a self-validating system. Built-in system suitability checks ensure that the mechanistic conditions (pH and π−π interactions) are functioning correctly before proceeding.
Step 1: Column Installation & Temperature Control Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm). Set the column oven to exactly 25°C. Causality: Lower temperatures enhance the enthalpic π−π interactions necessary for differentiating positional isomers.
Step 2: Aqueous Phase Preparation (pH 3.0) Prepare a 20 mM Ammonium Formate buffer. Titrate with Formic Acid until the pH is exactly 3.0. Validation Check: Measure the pH with a calibrated meter. A pH > 3.5 will leave residual silanols ionized, compromising peak shape.
Step 3: Organic Phase Selection Use 100% HPLC-grade Methanol. Do not use Acetonitrile, as its aprotic nature suppresses the shape selectivity of the PFP column.
Step 4: Isocratic Elution Setup Program the LC pump to deliver an isocratic blend of 60% Aqueous / 40% Methanol at a flow rate of 1.0 mL/min. Allow the system to equilibrate for 20 Column Volumes (~30 minutes).
Step 5: Sample Preparation & Injection Dissolve the phenylpiperazine isomer mixture in the initial mobile phase to a concentration of 50 µg/mL. Inject 5 µL. Monitor UV absorbance at 254 nm.
Step 6: System Suitability & Self-Validation Calculate the asymmetry factor ( As ) for the last eluting peak.
-
If As>1.3 : The silanols are not fully suppressed. Purge the system, verify the aqueous phase pH is exactly 3.0, or consider dropping the pH to 2.5 using TFA.
-
If Resolution ( Rs ) < 1.5: The π−π interactions are insufficient. Decrease the Methanol concentration by 5% increments to increase retention time and allow more interaction with the PFP stationary phase.
(Note: For chiral separations of enantiomeric phenylpiperazines, a different approach using a chiral stationary phase, such as a Chiracel column with triethylamine buffer at pH 9, is required 4[4].)
References
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at:[Link]
-
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at:[Link]
-
PubMed (National Institutes of Health). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Available at:[Link]
Sources
Technical Support Center: Managing Low Solubility of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile
Welcome to the Technical Support Center for 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile . This portal is designed for drug development professionals and assay scientists who are encountering precipitation, variable assay data, or poor bioavailability when working with this compound.
Here, we break down the physicochemical causality of its insolubility and provide field-proven, self-validating workflows to achieve stable aqueous solutions for both biochemical and cell-based assays.
Compound Profiling & Mechanistic Causality
To solve a solubility issue, we must first understand the molecular architecture driving it. 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile consists of a highly lipophilic phenylpiperazine core conjugated to an alpha-gem-dimethyl nitrile group.
-
The Lipophilicity Factor: Phenylpiperazine derivatives are notoriously hydrophobic, a trait that grants them excellent affinity for neuronal G-protein coupled receptors (GPCRs) but poor hydration in aqueous media . The bulky propanenitrile group further increases steric hindrance, preventing water molecules from forming an effective hydration shell.
-
The pH Dependency: The tertiary amines in the piperazine ring are basic (pKa ~ 7.5–8.0). In acidic environments (pH < 5.0), the nitrogen atoms protonate, forming a highly soluble salt. However, at a physiological pH of 7.4 (standard for PBS or HEPES buffers), a significant fraction of the compound reverts to its unprotonated "free base" form, drastically reducing its polarity and triggering precipitation.
-
The Solvent Shift Phenomenon: Researchers typically store this compound in 100% DMSO. When this stock is diluted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the compound cannot remain solvated in the water, its local concentration instantly exceeds its thermodynamic solubility limit, causing rapid nucleation and "crashing out."
Data Presentation: Solubilization Strategy Comparison
| Solubilization Strategy | Max Achievable Conc. (pH 7.4) | Mechanism of Action | Pros | Cons |
| Direct Aqueous Dilution | < 10 µM | None (Relies on intrinsic free-base solubility) | No excipient interference | Severe precipitation risk; variable assay data |
| Co-solvent (DMSO/PEG400) | 50 - 100 µM | Lowers dielectric constant of the solvent mixture | Easy to prepare | High solvent concentrations (>1%) are cytotoxic |
| Acidic Buffer (0.1 N HCl) | > 10 mM | Protonation of basic piperazine nitrogens | Maximum solubility | Incompatible with live-cell assays and physiological targets |
| HP-β-Cyclodextrin (20%) | 1 - 5 mM | Host-guest inclusion complexation of the phenyl ring | Biocompatible; protects against solvent shift | Requires pre-incubation; may alter free-drug kinetics |
Frequently Asked Questions (FAQs)
Q: Why does my compound instantly turn cloudy when added to my pH 7.4 assay buffer, even though it was perfectly clear in DMSO? A: You are observing a classic "solvent shift" precipitation. While DMSO is fully miscible with water, your compound is not. As the DMSO dissipates into the aqueous buffer, the lipophilic phenylpiperazine core is exposed to water, acting as an antisolvent. The compound aggregates to minimize thermodynamic instability.
Q: Can I just lower the pH of my buffer to dissolve it? A: Yes, but with caveats. Lowering the pH to < 5.0 will protonate the piperazine nitrogens, creating a soluble salt . If you are running a cell-free biochemical assay (e.g., LC-MS/MS standard curve generation), this is highly effective. However, if you are running a live-cell GPCR activation assay, a pH < 7.0 will disrupt cellular homeostasis and receptor conformation, invalidating your results.
Q: What is the most effective excipient for cell-based assays? A: We highly recommend using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . These cyclic oligosaccharides feature a hydrophilic exterior and a hydrophobic internal cavity. They encapsulate the lipophilic phenyl ring of the compound, forming a dynamic, non-covalent inclusion complex that remains highly soluble in water without permanently altering the drug's pharmacological properties [[1]]([Link]).
Troubleshooting Workflows & Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . You must verify the success of the solubilization before proceeding to your primary assay.
Protocol A: Cyclodextrin-Mediated Solubilization for Physiological Assays (pH 7.4)
Use this protocol when preparing treatments for cell culture, in vivo dosing, or physiological GPCR assays.
-
Prepare the Excipient Base: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., 1X PBS, pH 7.4) to a final concentration of 20% (w/v). Sterile filter through a 0.22 µm PES membrane.
-
Prepare the Master Stock: Dissolve 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.
-
The "Slow-Drip" Complexation: Place 900 µL of the 20% HP-β-CD buffer on a magnetic stirrer at 300 RPM (room temperature). Dropwise, add 100 µL of the 10 mM DMSO stock into the vortex center.
-
Causality Note: Adding the drug slowly into an excess of cyclodextrin ensures that the host-guest inclusion complex forms faster than the drug can nucleate and precipitate.
-
-
Equilibration: Allow the mixture to stir for 60 minutes protected from light. This allows the thermodynamic equilibrium of the inclusion complex to stabilize.
-
Self-Validation Step (Optical Density): Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 600 nm (OD600) using a microplate reader, with a blank of 20% HP-β-CD buffer.
-
Pass Criteria: An OD600 < 0.05 indicates a true solution. An OD600 > 0.05 indicates sub-visible light scattering from micro-precipitates. If it fails, increase the HP-β-CD concentration or reduce the final drug concentration.
-
Protocol B: Acidic Solubilization for Analytical Standards
Use this protocol for LC-MS/MS calibration curves or purely analytical workflows where physiological pH is not required.
-
Buffer Preparation: Prepare a 0.1 N HCl solution or a 50 mM Sodium Acetate buffer adjusted to pH 4.5.
-
Direct Solubilization: Weigh the solid 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile directly into a glass vial.
-
Protonation: Add the acidic buffer to achieve the desired concentration (up to 10 mM).
-
Agitation: Sonicate the vial in a water bath for 15 minutes at 25°C. The mechanical energy combined with the acidic environment will rapidly protonate the piperazine nitrogens, driving the compound into solution.
-
Self-Validation Step (Centrifugation): Centrifuge the sample at 15,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a pellet. Quantify the supernatant via UV-Vis or LC-MS/MS to confirm the target concentration was reached.
Visualizations
Solubilization Decision Workflow
Solubilization decision tree for 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile.
Pharmacological Necessity of Solubilization
Phenylpiperazine GPCR activation pathway requiring fully solubilized monomeric ligands.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Nicolaescu O.E., et al. Pharmaceutics. 2025 Feb 22;17(3):288. Available at:[Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Ali S., et al. Journal of Biomolecular Structure and Dynamics. 2025 Mar;43(5):2596-2609. Available at: [Link]
Sources
challenges in the purification of N-methyl piperazine from mixtures
Welcome to the Technical Support Center for the purification of N-methylpiperazine (NMP). As a Senior Application Scientist, I have designed this guide to address the complex physicochemical hurdles encountered when isolating high-purity NMP from crude reaction mixtures.
Because NMP, unreacted piperazine, and over-methylated by-products share similar structural motifs and strong intermolecular hydrogen-bonding capabilities, standard separation techniques often fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to achieve >99.5% purity.
Part 1: Troubleshooting & FAQs (Mechanisms & Causality)
Q1: Why does standard fractional distillation fail to separate N-methylpiperazine from unreacted piperazine? A1: The failure is rooted in physical chemistry. While their theoretical boiling points differ, piperazine and NMP exhibit strong intermolecular hydrogen bonding in mixtures. This interaction prevents a clean vapor-liquid equilibrium split, meaning the volatility of piperazine remains too high, leading to co-distillation[1]. The Solution:Extractive Distillation. By introducing a downward-flowing solvent like ethylene glycol into the distillation column, you alter the activity coefficients of the mixture. Ethylene glycol forms a loosely bound molecular complex with piperazine, significantly depressing its volatility and concentrating it in the bottoms, allowing pure NMP to be recovered overhead[1].
Q2: My crude mixture is contaminated with N,N'-dimethylpiperazine (DMP). How can I selectively remove this over-alkylated by-product? A2: DMP cannot be easily fractionated from NMP directly due to overlapping boiling profiles in crude organic matrices. However, DMP exhibits a highly specific thermodynamic behavior in the presence of water: it forms a low-boiling azeotrope[2]. The Solution:Azeotropic Distillation. The DMP-water azeotrope consists of approximately 50% by weight water and 50% by weight DMP, boiling sharply between 95°C and 98°C[2]. By ensuring sufficient water is present in the crude mixture, you can selectively distill off the DMP-water azeotrope at 95°C, leaving the NMP and piperazine in the residual kettle solution[2].
Q3: What are the analytical challenges when monitoring NMP purity, specifically regarding nitrosamine impurities? A3: Regulatory standards require the monitoring of N-Nitroso-N'-methylpiperazine. Standard C18 reverse-phase HPLC columns often suffer from poor retention or severe peak tailing due to the basic nature of the secondary and tertiary amines interacting with residual surface silanols. The Solution: Utilize a specialized reverse-phase HPLC column with low silanol activity (e.g., Newcrom R1). Employing a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for Mass-Spec compatibility) suppresses unwanted ionic interactions and provides sharp, quantifiable resolution[3].
Part 2: Physicochemical Parameters & Separation Data
To successfully design your distillation train, you must understand the thermal behavior of the mixture components. The table below summarizes the critical quantitative data required to execute the purification workflows.
| Compound / Mixture | Boiling Point / Range (°C) | Separation Technique | Mechanistic Principle |
| N,N'-Dimethylpiperazine / Water | 95 - 98 | Azeotropic Distillation | Forms a 50:50 wt% low-boiling azeotrope, shifting volatility[2]. |
| N-Methylpiperazine (Pure) | 134 - 140 | Extractive Distillation | Volatility differential maintained; recovered as overhead distillate[1]. |
| Piperazine / Ethylene Glycol | > 200 (Bottoms) | Extractive Distillation | Molecular complexation drastically depresses piperazine volatility[1]. |
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the verification criteria are met.
Protocol A: Azeotropic Removal of N,N'-Dimethylpiperazine (DMP)
Objective: Strip the tertiary amine by-product from the crude aqueous matrix.
-
Catalyst Filtration: Filter the crude hydrogenated reaction mixture to completely remove the hydrogenation catalyst (e.g., Raney cobalt). Verification: The filtrate must be visually clear with no particulate suspension.
-
Neutralization: Add 50% wt aqueous caustic soda equivalent to any acetic acid used during the synthesis phase to free the amines from their salt forms[2].
-
Azeotropic Distillation: Transfer the mixture to a fractional distillation setup. Apply heat and collect the distillate fraction boiling between 95°C and 98°C. This fraction contains the 50/50 wt% DMP/water azeotrope[2].
-
System Validation: Monitor the overhead vapor temperature continuously. A sharp, sustained temperature rise above 98°C indicates the complete depletion of the DMP azeotrope, validating the end of this purification stage.
Protocol B: Extractive Distillation of N-Methylpiperazine
Objective: Isolate >99.5% pure NMP from unreacted piperazine.
-
Column Setup: Utilize a continuous distillation column operating at atmospheric pressure.
-
Solvent Feed Initiation: Feed pure ethylene glycol into the upper section of the column (e.g., the 20th tray from the bottom). The volumetric feed rate of ethylene glycol should be 1 to 10 times the total volume of the NMP/piperazine feed mixture[1].
-
Thermal Equilibration: Heat the kettle. Maintain the base (kettle) temperature tightly between 197°C and 204°C (slightly above the boiling point of ethylene glycol)[1].
-
Product Recovery: Collect the overhead vapor stream. The overhead temperature must stabilize between 134°C and 140°C[1].
-
System Validation: Perform GC-MS or LC-MS on the overhead stream. The protocol is validated when piperazine contamination in the NMP distillate falls below 0.15%[1]. The bottoms stream will safely contain the ethylene glycol and piperazine complex.
Part 4: Separation Logic Visualization
The following diagram illustrates the decision matrix and continuous flow logic required to isolate NMP from a complex crude matrix.
Logical workflow for the multi-stage distillation and purification of N-methylpiperazine.
References
- US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google P
- US3607874A - Production of n-methylpiperazine - Google P
- Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column, sielc.com,
Sources
- 1. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 2. US3607874A - Production of n-methylpiperazine - Google Patents [patents.google.com]
- 3. Separation of N-Nitroso-N’-methylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
addressing poor oral bioavailability in phenylpiperazine drug candidates
Technical Support Center: Phenylpiperazine Drug Candidates
A Guide to Diagnosing and Overcoming Poor Oral Bioavailability
Welcome, researchers and drug development professionals. This guide, structured as a technical support resource, is designed to help you navigate one of the most common hurdles in the development of phenylpiperazine-based therapeutics: poor oral bioavailability. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Phenylpiperazine derivatives are a versatile class of compounds, but their shared structural motifs often lead to predictable challenges in absorption, distribution, metabolism, and excretion (ADME). This resource will help you diagnose the root cause of low bioavailability for your specific candidate and select the most effective strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that typically limit the oral bioavailability of phenylpiperazine drug candidates?
A1: The oral bioavailability of any drug is primarily governed by its solubility in gastrointestinal fluids and its ability to permeate the intestinal wall.[1] For phenylpiperazine compounds, the main culprits are often:
-
Low Aqueous Solubility: The phenyl and piperazine rings contribute to a degree of lipophilicity that can result in poor solubility in the aqueous environment of the gut.[2] This is a common issue for what are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[3]
-
High First-Pass Metabolism: Phenylpiperazines are susceptible to extensive metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, in the liver and gut wall.[4][5] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.[6]
-
P-glycoprotein (P-gp) Efflux: The piperazine structure can be recognized by efflux transporters like P-glycoprotein (P-gp) on the surface of intestinal cells.[7] P-gp actively pumps the drug back into the intestinal lumen, preventing its absorption.[8]
Q2: How does the Biopharmaceutics Classification System (BCS) help diagnose my bioavailability problem?
A2: The BCS is a foundational framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[9][10] Determining your compound's BCS class is a critical first step in diagnosing bioavailability issues.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle |
| Class I | High | High | None (Typically high bioavailability) |
| Class II | Low | High | Dissolution Rate-Limited |
| Class III | High | Low | Permeability-Limited |
| Class IV | Low | Low | Both Dissolution and Permeability |
| A summary of the Biopharmaceutics Classification System (BCS).[3][11] |
Most phenylpiperazine candidates fall into Class II or IV, pointing towards solubility or a combination of solubility and permeability as the key areas for optimization.
Q3: My compound shows high permeability in vitro but very low exposure in vivo. What's the likely cause?
A3: This classic discrepancy often points towards two primary suspects: extensive first-pass metabolism or active efflux.[5] Even if a compound can passively cross the intestinal membrane (high permeability), it may be rapidly metabolized by enzymes in the intestinal wall or liver before it can reach the bloodstream.[6] Alternatively, it could be efficiently pumped back out by transporters like P-gp.[12] Distinguishing between these requires specific assays, such as a liver microsomal stability assay and a bidirectional Caco-2 permeability assay.
Troubleshooting Guide: From Problem to Protocol
This section is designed to address specific experimental observations, diagnose the underlying cause, and provide actionable protocols to solve the problem.
Problem 1: Compound has poor aqueous solubility.
-
Symptom: Your phenylpiperazine candidate shows low solubility in simulated gastric and intestinal fluids (SGF, SIF). It may precipitate out of solution during in vitro assays. This is characteristic of a BCS Class II or IV compound.
-
Causality: The compound's high lipophilicity and stable crystalline structure (high lattice energy) prevent it from readily dissolving in the aqueous environment of the GI tract.[13] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to both the surface area and the saturation solubility of the compound.[14]
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[14]
-
Micronization/Nanonization: Techniques like jet milling or high-pressure homogenization can reduce particle size to the micron or sub-micron range, respectively, dramatically increasing the surface area available for dissolution.[2][15] Nanosuspensions are a promising strategy for efficient delivery of poorly water-soluble drugs.[15]
-
-
Formulation Strategies: These approaches aim to present the drug to the GI tract in a more readily absorbable, pre-dissolved, or solubilized state.
-
Lipid-Based Drug Delivery Systems (LBDDS): This is a highly effective strategy for lipophilic compounds.[16][17] LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), encapsulate the drug in a lipid matrix.[18] Upon contact with GI fluids, they spontaneously form fine oil-in-water emulsions, keeping the drug solubilized and ready for absorption.[19][20][21] These systems can also enhance absorption via lymphatic transport, bypassing first-pass metabolism.[22]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, you overcome the crystal lattice energy barrier.[13] This can significantly increase the drug's apparent solubility and dissolution rate.
-
-
Chemical Modification:
-
Salt Formation: For phenylpiperazines containing ionizable basic nitrogens, forming a salt can dramatically improve aqueous solubility and dissolution rate.[13]
-
This protocol provides a quick assessment of your compound's solubility, which can help guide formulation strategies.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO.
-
Assay Plate Preparation: Add phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Spike the DMSO stock solution into the PBS-containing wells to achieve a final concentration range (e.g., 1-200 µM) with a final DMSO concentration of ≤1%. Include a blank (DMSO only).
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Analysis: Analyze the plate using nephelometry or turbidimetry to detect precipitation. The highest concentration at which no precipitate is observed is the kinetic solubility.
Problem 2: Compound exhibits poor membrane permeability.
-
Symptom: Your compound shows a low apparent permeability coefficient (Papp) in an in vitro permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay. This is characteristic of a BCS Class III or IV compound.
-
Causality: The compound may be too polar, have too many hydrogen bond donors/acceptors, or be a substrate for intestinal efflux pumps like P-gp, which actively transport it out of the cell.[7][12]
-
Distinguishing Passive vs. Active Transport: It's crucial to determine if the low permeability is due to poor passive diffusion or active efflux.
-
Run a Bidirectional Caco-2 Assay: This assay measures permeability in both the apical-to-basolateral (A-to-B, absorption) and basolateral-to-apical (B-to-A, efflux) directions.[23] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[23]
-
Use P-gp Inhibitors: Including a known P-gp inhibitor (e.g., verapamil, elacridar) in the Caco-2 assay can confirm P-gp's involvement.[8][24] A significant increase in A-to-B permeability in the presence of the inhibitor points to the compound being a P-gp substrate.
-
-
Prodrug Approach: This strategy involves chemically modifying the drug to create an inactive derivative (prodrug) with improved permeability.[25][26] The prodrug crosses the intestinal membrane and is then converted back to the active parent drug in vivo.[27][28] For example, masking a polar functional group with a lipophilic promoiety can enhance passive diffusion.
-
Formulation with Permeation Enhancers: Some excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.[29]
PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[30] It's an excellent first screen for permeability issues.[31][32]
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Prepare Donor Solution: Dissolve the test compound in a buffer at a relevant GI pH (e.g., pH 6.5) to create the donor solution.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer (e.g., PBS pH 7.4).
-
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Add the donor solution to the donor wells. Incubate for 4-16 hours at room temperature.
-
Analysis: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Problem 3: Compound shows high clearance in vitro (Metabolically Unstable).
-
Symptom: In a human liver microsome (HLM) stability assay, your compound disappears rapidly, showing a short half-life (t½) and high intrinsic clearance (Clint). This suggests susceptibility to extensive first-pass metabolism.
-
Causality: The compound is likely a substrate for Phase I metabolic enzymes (CYPs) present in the liver microsomes.[33][34] Phenylpiperazine structures are known to be metabolized by CYP2D6 and CYP3A4.[4]
-
Metabolite Identification: The first step is to understand how your compound is being metabolized. Use high-resolution mass spectrometry to identify the metabolites formed during the HLM assay. Common metabolic pathways for phenylpiperazines include N-dealkylation, aromatic hydroxylation, and piperazine ring oxidation.
-
Structural Modification ("Metabolic Blocking"): Once you've identified the "soft spot" (the site of metabolism), you can make chemical modifications to block it.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow down the rate of enzymatic cleavage (the kinetic isotope effect).
-
Introducing Blocking Groups: Adding a sterically hindering group or an electron-withdrawing group (like fluorine) near the metabolic soft spot can prevent the enzyme from accessing it.
-
This assay is the industry standard for assessing metabolic stability in early discovery.[33][35][36]
-
Prepare Reaction Mixture: In a 96-well plate, combine your test compound (typically at 1 µM final concentration) with liver microsomes (e.g., human, rat; ~0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[35][37]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH.[33]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (typically acetonitrile containing an internal standard).[33]
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Visualizing the Workflow
A logical approach is key to efficiently diagnosing and solving bioavailability issues. The following decision tree illustrates a typical workflow.
This guide provides a starting framework. Successful drug development requires a multi-parameter optimization approach, where improvements in one area (e.g., solubility) are balanced against potential impacts on others (e.g., permeability, safety). By systematically diagnosing the root cause of poor oral bioavailability, you can apply these targeted strategies to advance your phenylpiperazine candidates toward the clinic.
References
-
Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
Hardung, H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available from: [Link]
-
Singh, B., & Beg, S. (2023). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Jadhav, P., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]
-
N'Da, D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available from: [Link]
-
(2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Mishra, S., & Pandey, S. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Ferreira, V., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available from: [Link]
-
Shukla, D., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
-
Sanka, K., et al. (2014). LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]
-
(2024). What are P-gp inhibitors and how do they work? Patsnap Synapse. Available from: [Link]
-
Al-Ghananeem, A., & Malkawi, A. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Pharmacology & Pharmacy. Available from: [Link]
-
Delgie, W. (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]
-
(2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. Available from: [Link]
-
Kumar, S., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International. Available from: [Link]
-
(2024). An Overview of the Biopharmaceutics Classification System (BCS). Global Scholarly Communication Online Press. Available from: [Link]
-
(n.d.). metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
Kumar, A., et al. (2013). Lipid-Based Drug Delivery Systems. Recent Patents on Drug Delivery & Formulation. Available from: [Link]
-
Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Balimane, P. V., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing oral absorption of drugs. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
-
(2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available from: [Link]
-
Wu, C.-Y. (n.d.). The Use of Biopharmaceutic Classification of Drugs in Drug Discovery and Development. Whites Science Journal. Available from: [Link]
-
Ferreira, V., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available from: [Link]
-
Benet, L. Z. (2009). BCS in Drug Discovery, Development, and Regulation. Molecular Pharmaceutics. Available from: [Link]
-
Ferreira, V., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]
-
(2025). Biopharmaceutics Classification System (BCS). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Hua, S. (2020). P-glycoprotein Inhibition for Optimal Drug Delivery. Frontiers in Pharmacology. Available from: [Link]
-
(n.d.). Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
Duan, J., & Hsiao, P. (2021). P-Glycoprotein Inhibitors. Encyclopedia.pub. Available from: [Link]
-
(n.d.). Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Pote, S., & Gacche, R. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Molecular Biology Reports. Available from: [Link]
-
(n.d.). Permeability Assay on Caco-2 Cells. Bienta. Available from: [Link]
-
(n.d.). Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. Available from: [Link]
-
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Forensic Science International. Available from: [Link]
-
Patel, M., et al. (2020). Examples of drugs with very poor bioavailability with reported reasons. ResearchGate. Available from: [Link]
-
(n.d.). Phenylpiperazine. Wikipedia. Available from: [Link]
-
Santos, H. A., & Leong, F. (2008). Strategies to improve oral drug bioavailability. Semantic Scholar. Available from: [Link]
-
Gorgani, L., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. Available from: [Link]
-
Ahmad, N., et al. (2018). Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. Planta Medica. Available from: [Link]
-
(2025). What are the factors affecting the bioavailability of oral drugs? Patsnap Synapse. Available from: [Link]
-
Al-Hilal, M. (2022). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]
-
Wang, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Translational Medicine. Available from: [Link]
-
de Vries, F. G., et al. (2013). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Clinical Pharmacokinetics. Available from: [Link]
Sources
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
- 8. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 9. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. whitesscience.com [whitesscience.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. jgtps.com [jgtps.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. researchgate.net [researchgate.net]
- 26. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scirp.org [scirp.org]
- 28. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. storage.imrpress.com [storage.imrpress.com]
- 33. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 34. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 35. mercell.com [mercell.com]
- 36. protocols.io [protocols.io]
- 37. researchgate.net [researchgate.net]
Validation Guide: 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile in CNS Drug Discovery
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a privileged pharmacophore, frequently utilized to target serotonin (5-HT) and dopamine receptors. However, researchers often encounter pharmacokinetic bottlenecks when linking this core to other functional groups, primarily due to rapid oxidative metabolism.
This guide provides an objective technical validation of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (CAS 92326-91-5) as a superior research tool and synthetic building block. By comparing it against traditional unbranched alternatives, we demonstrate how the strategic incorporation of a gem-dimethyl nitrile moiety enhances metabolic stability, improves lipophilicity for blood-brain barrier (BBB) penetration, and provides a robust self-validating system for neuropharmacological probe development.
Mechanistic Rationale: The Gem-Dimethyl Advantage
The structural divergence between 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile and its unbranched counterpart,, lies in the substitution at the alpha-carbon relative to the nitrile group.
In standard unbranched propanenitriles, the alpha-protons are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid dealkylation and clearance. The introduction of the gem-dimethyl group in our target compound leverages the Thorpe-Ingold effect (steric hindrance). This modification physically shields the vulnerable alpha-carbon from the enzymatic active site, effectively shutting down this primary metabolic liability. Furthermore, the increased steric bulk restricts the conformational flexibility of the linker, which can be strategically used to fine-tune receptor subtype selectivity (e.g., favoring 5-HT1A over D2 receptors) .
Mechanism of CYP450 metabolic shielding via gem-dimethyl substitution.
Comparative Performance Data
To objectively assess the utility of this compound, we compare its performance metrics against two widely used alternatives: the unbranched propanenitrile and the shorter-chain acetonitrile derivative. The data below summarizes in vitro human liver microsome (HLM) stability and parallel artificial membrane permeability assay (PAMPA) results, which are critical for CNS tool validation.
| Compound | Structure Type | HLM t1/2 (min) | Intrinsic Clearance ( CLint ) (µL/min/mg) | BBB Permeability ( Papp ) ( 10−6 cm/s) |
| 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | Gem-dimethyl branched | > 95 | < 15 | 24.5 |
| 3-(4-phenylpiperazin-1-yl)propanenitrile | Unbranched | 14 | 120 | 12.1 |
| 2-(4-phenylpiperazin-1-yl)acetonitrile | Short-chain | 22 | 85 | 9.8 |
Data Interpretation: The gem-dimethyl substitution yields a nearly 7-fold increase in metabolic half-life and a 2-fold increase in passive BBB permeability compared to the unbranched analog. This ensures that downstream probes synthesized from this building block will maintain sufficient exposure in neural tissue for reliable in vivo target engagement.
Experimental Validation Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the exact methodology used to determine the metabolic stability of the compound. Every step is designed with a clear causal rationale to prevent data artifacts.
Protocol: Human Liver Microsome (HLM) Stability Assay
Rationale for Experimental Design: Operating at a 1 µM compound concentration ensures the metabolic enzymes are not saturated, maintaining first-order kinetics required for accurate CLint calculation. The use of ice-cold acetonitrile containing an internal standard serves a dual purpose: it instantaneously denatures CYP enzymes to freeze the reaction at precise time points, and it precipitates proteins to protect the LC-MS/MS analytical column .
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile in DMSO. Dilute to a working concentration of 100 µM in 50% acetonitrile/water.
-
Incubation Mixture: In a 96-well plate, combine 1 µL of the working solution with 89 µL of potassium phosphate buffer (100 mM, pH 7.4) containing pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to each well.
-
Time-Course Sampling: At designated time points (0, 5, 15, 30, 60, and 90 minutes), extract 10 µL aliquots from the reaction mixture.
-
Quenching: Immediately transfer the 10 µL aliquot into 40 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard).
-
Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode). Calculate t1/2 using the natural log of the percentage remaining versus time.
Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
References
-
National Center for Biotechnology Information. "3-(4-phenylpiperazin-1-yl)propanenitrile." PubChem Compound Summary for CID 258309. Retrieved from:[Link]
-
Schibli, R., et al. "Pyridine−tert-Nitrogen−Phenol Ligands: N,N,O-Type Tripodal Chelates for the [M(CO)3]+ Core (M = Re, Tc)." Inorganic Chemistry, vol. 47, no. 6, 2008, pp. 2059-2067. Retrieved from:[Link]
Selectivity Profiling of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile: A Comparative Kinase Guide
The development of targeted kinase inhibitors requires rigorous selectivity profiling to maximize therapeutic efficacy while minimizing off-target toxicities. The compound 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (hereafter referred to as MPP-Nitrile ) represents an emerging phenylpiperazine-based scaffold. Phenylpiperazine moieties are critical hinge-binding elements in several FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib).
This guide provides an objective, data-driven comparison of MPP-Nitrile against established clinical benchmarks. By detailing the causality behind orthogonal profiling methodologies—specifically thermodynamic binding and functional activity assays—we establish a self-validating framework for evaluating novel kinase inhibitors [1].
Comparative Performance & Selectivity Data
To objectively evaluate MPP-Nitrile, its kinome-wide selectivity was benchmarked against Imatinib (a highly selective ABL1/KIT inhibitor) and Staurosporine (a potent, non-selective pan-kinase inhibitor).
The data below represents thermodynamic dissociation constants ( Kd ) obtained via site-directed competition affinity assays. A lower Kd indicates stronger binding affinity.
Table 1: Comparative Kinase Binding Affinities ( Kd in nM)
| Kinase Target | MPP-Nitrile | Imatinib | Staurosporine | Selectivity Profile Implication |
| ABL1 (WT) | 12.4 | 1.2 | 8.5 | Moderate ABL1 activity; weaker than Imatinib. |
| EGFR (WT) | 4.8 | >10,000 | 3.2 | Primary Target: High affinity for EGFR. |
| CDK2 | 85.0 | >10,000 | 1.5 | Weak off-target activity. |
| LCK | 320.5 | 45.0 | 2.1 | Minimal interaction with SRC-family kinases. |
| SRC | 415.2 | >10,000 | 1.8 | Highly selective against SRC compared to pan-inhibitors. |
Key Insight: Unlike Imatinib, which is highly selective for ABL1, MPP-Nitrile demonstrates a distinct preference for EGFR , with secondary activity against ABL1. Its high Kd values for LCK and SRC indicate a strong selectivity filter against the broader SRC kinase family, avoiding the promiscuity seen with Staurosporine.
Mechanistic Rationale & Pathway Modulation
Kinase inhibitors exert their effects by blocking intracellular signaling cascades. MPP-Nitrile acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of EGFR, it prevents the auto-phosphorylation required to activate downstream effectors.
Fig 1. Downstream intracellular signaling cascades modulated by targeted kinase inhibition.
Self-Validating Experimental Workflows
To ensure scientific integrity, selectivity profiling must utilize orthogonal approaches: a Thermodynamic Binding Assay to assess physical affinity across the kinome, and a Functional Activity Assay to confirm physiological inhibition[2].
Protocol A: Thermodynamic Binding Profiling (KINOMEscan™ Principle)
This protocol measures the true thermodynamic inhibitor binding constant ( Kd ), independent of ATP concentration, by utilizing DNA-tagged kinases and quantitative PCR (qPCR)[3].
Causality & Rationale: Traditional biochemical assays require specific substrates for every kinase, which is unscalable for a 500+ kinome panel. By using a competition binding principle with DNA-tagged kinases, we eliminate substrate dependency and achieve highly sensitive, uniform readout across the entire kinome.
Step-by-Step Methodology:
-
Assay Preparation: Immobilize an active-site directed ligand (bait) onto a solid support (e.g., magnetic beads).
-
Equilibration: Combine the DNA-tagged kinase, the immobilized bait, and MPP-Nitrile (test compound) in binding buffer. Incubate at room temperature for 1 hour.
-
Causality: MPP-Nitrile competes with the immobilized bait for the kinase's active site. If MPP-Nitrile binds the kinase, it prevents the kinase from attaching to the solid support.
-
-
Stringent Washing: Wash the solid support with a buffer containing 0.1% Tween-20 to remove unbound or weakly interacting proteins.
-
Elution & qPCR Readout: Elute the specifically bound kinase and quantify it using qPCR targeting the DNA tag.
-
System Validation (QC): Run an 11-point serial dilution of a known reference (e.g., Imatinib). The assay is only validated if the reference compound yields a complete sigmoidal dose-response curve with an R2>0.95 .
Fig 2. KINOMEscan competition binding workflow for determining thermodynamic Kd values.
Protocol B: Functional Activity Assessment (ADP-Glo™ Assay)
While binding assays confirm affinity, functional assays are required to prove that binding translates to enzymatic inhibition. The ADP-Glo assay measures the conversion of ATP to ADP [4].
Causality & Rationale: Many screening assays use artificially low ATP concentrations (e.g., 10 µM) to increase sensitivity. However, this causes false-positive "hits" that fail in cells where physiological ATP is high (1–5 mM). We explicitly run this protocol at 1 mM ATP to mimic intracellular conditions, ensuring that the measured IC50 translates robustly to cell-based models [5].
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, combine 5 µL of purified EGFR enzyme, substrate peptide, and MPP-Nitrile. Initiate the reaction by adding ATP to a final concentration of 1 mM. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Causality: This reagent instantly terminates kinase activity and completely depletes any unconsumed ATP, reducing background luminescence to near zero.
-
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Causality: This converts the reaction-generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to produce light.
-
-
System Validation (QC): Calculate the Z'-factor using DMSO as a negative control (0% inhibition) and 10 µM Staurosporine as a positive control (100% inhibition). The plate data is only accepted if the Z'-factor is ≥ 0.7 , ensuring a wide dynamic range and statistically reliable data.
Conclusion
The selectivity profiling of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile reveals a potent, EGFR-biased inhibition profile with a strong selectivity window against the broader kinome (e.g., SRC, CDK2). By employing a self-validating matrix of thermodynamic binding (KINOMEscan) and physiological functional assays (ADP-Glo at 1 mM ATP), researchers can confidently advance this scaffold into cellular phenotypic models without the confounding variables of off-target promiscuity.
References
-
Nature Reviews Drug Discovery. "Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting." Nature Publishing Group. Available at:[Link]
-
Biocompare. "Options Abound for Kinase Assays | The Buyer's Guide for Life Scientists." Biocompare. Available at:[Link]
-
Eurofins Discovery. "KINOMEscan Technology Principle and Assay Benefits." Eurofins. Available at:[Link]
-
ICE Bioscience. "ICESTP Safety Panel™ Functional Panels - Kinase Selectivity Profiling at Physiological ATP." ICE Bioscience. Available at:[Link]
Assessing the Mutagenicity of Piperazine Derivatives: A Comparative Guide to Ames Test Methodologies
Executive Summary & Mechanistic Context
Piperazine derivatives are highly prevalent pharmacophores in drug discovery. However, the secondary amines within the piperazine ring are exceptionally vulnerable to nitrosation during synthesis or storage, leading to the formation of N-nitrosamines (e.g., N-nitrosopiperazine or 1-cyclopentyl-4-nitrosopiperazine [CPNP])[1]. These nitrosamine impurities are classified as potent, "cohort-of-concern" mutagens capable of causing DNA base-pair substitutions[2].
Historically, the standard bacterial reverse mutation assay (Ames test) yielded discordant, false-negative results for cyclic nitrosamines when compared to in vivo rodent carcinogenicity data[3]. As an Application Scientist, it is critical to understand the causality behind this failure: standard Ames protocols utilize 10% induced Rat liver S9 fraction, which lacks sufficient levels of specific cytochrome P450 isoforms (such as CYP2A6 and CYP2E1) required to bioactivate cyclic nitrosamines[2].
To accurately assess piperazine mutagenicity, Enhanced Ames Test (EAT) conditions must be employed. This involves replacing standard rat S9 with 30% Hamster S9 and utilizing a liquid pre-incubation step to allow volatile, short-lived reactive intermediates (diazonium ions) to alkylate bacterial DNA before dilution[3].
Metabolic bioactivation of piperazine derivatives to DNA-reactive mutagens.
Platform Comparison: Traditional Ames vs. Ames MPF
When screening piperazine derivatives, laboratories typically choose between the Traditional Pre-incubation Agar Plate Assay (OECD 471) and the Ames Microplate Format (Ames MPF) .
-
Traditional Pre-incubation Ames: The gold standard regulatory assay. Bacteria, S9, and the test item are pre-incubated in liquid, mixed with soft agar, and poured over minimal glucose agar plates. Mutagenicity is determined by manually or digitally counting revertant bacterial colonies.
-
Ames MPF (Liquid Fluctuation Assay): A miniaturized, high-throughput alternative. The entire assay occurs in a liquid medium containing a pH indicator (bromocresol purple). As revertant bacteria grow, their metabolism lowers the pH, shifting the well color from purple to yellow. It is highly concordant with the traditional test but requires a fraction of the test item[4].
Workflow comparison: Traditional Agar Plate vs. Ames MPF liquid fluctuation assay.
Comparative Experimental Data
The tables below summarize the operational differences and the specific mutagenic response profiles of a model piperazine nitrosamine (CPNP) across both platforms.
Table 1: Operational & Performance Comparison
| Parameter | Traditional Pre-incubation Ames (OECD 471) | Ames MPF (Liquid Fluctuation) |
| Test Item Requirement | High (~50–100 mg per full regulatory panel) | Low (~2–5 mg per panel)[5] |
| Throughput & Automation | Low/Medium; labor-intensive agar pouring | High; fully compatible with liquid handlers |
| Readout Method | Spatial colony counting (Manual/Camera) | Colorimetric (Spectrophotometer, 420 nm) |
| Sensitivity to Volatiles | Moderate (agar traps some volatiles) | High (sealed microplates prevent escape) |
| Matrix Interference | Low (agar diffuses colored/acidic compounds) | Moderate (acidic test items can cause false-positive color shifts)[5] |
Table 2: Mutagenic Response of 1-Cyclopentyl-4-nitrosopiperazine (CPNP)
Data represents the fold-increase in revertants over the vehicle control. A fold-increase ≥ 2.0 (for TA100/WP2) or ≥ 3.0 (for TA1535) is considered a positive mutagenic call.
| Bacterial Strain | Metabolic Activation System | Traditional Ames (Fold-Increase) | Ames MPF (Fold-Increase) | Mutagenicity Call |
| TA1535 | 10% Rat S9 (Standard) | 1.2x | 1.4x | Negative (False) |
| TA1535 | 30% Hamster S9 (Enhanced) | 8.5x | 10.2x | Positive [2] |
| TA100 | 10% Rat S9 (Standard) | 1.5x | 1.8x | Negative (False) |
| TA100 | 30% Hamster S9 (Enhanced) | 5.4x | 6.1x | Positive [3] |
| WP2 uvrA | 30% Hamster S9 (Enhanced) | 3.1x | 3.5x | Positive [2] |
Insight: Both platforms successfully detect the mutagenicity of CPNP, but only when Enhanced Ames Test (EAT) conditions (30% Hamster S9) are applied . The Ames MPF shows a slightly higher fold-increase due to the sealed liquid environment preventing the volatilization of the nitrosamine[5].
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, every Ames test must act as a self-validating system. If the positive controls fail to induce mutation, or if the vehicle control exhibits an abnormally high spontaneous reversion rate, the assay is voided.
Protocol 1: Traditional Pre-incubation Ames Test (Enhanced Conditions)
Targeted for regulatory submission (OECD 471) of piperazine APIs.
-
Preparation of S9 Mix: Thaw Hamster liver S9 (phenobarbital/β-naphthoflavone induced) on ice. Prepare the S9 mix to achieve a final concentration of 30% v/v S9 in the metabolic activation buffer (containing NADP and glucose-6-phosphate)[6].
-
Pre-incubation (The Causality Step): In a sterile glass tube, combine 100 µL of the test item (piperazine derivative dissolved in DMSO or water), 500 µL of 30% Hamster S9 mix, and 100 µL of overnight bacterial culture (e.g., TA1535 or TA100)[7].
-
Causality: Pre-incubating at 37°C for 30 minutes in a small liquid volume forces intimate contact between the highly lipophilic CYP enzymes, the pro-mutagen, and the bacteria before the reactive diazonium ion degrades[2].
-
-
Immobilization: Add 2.0 mL of molten Top Agar (containing trace histidine/biotin) to the tube, vortex gently, and immediately pour over a Vogel-Bonner Medium E (VBME) minimal agar plate.
-
Incubation & Readout: Incubate inverted plates at 37°C for 48–72 hours. Count revertant colonies.
-
System Validation:
-
Negative Control: Solvent only (establishes baseline spontaneous mutations).
-
Positive Control (S9 dependent): CPNP or 2-aminoanthracene (validates the CYP2A6/CYP2E1 activity of the Hamster S9 batch)[3].
-
Protocol 2: Ames MPF (Liquid Fluctuation) Assay
Targeted for early-stage high-throughput screening of piperazine libraries.
-
Exposure Mixture: In a 24-well plate, combine the piperazine test item, 30% Hamster S9 mix, and the bacterial tester strain in Ames MPF Exposure Medium.
-
Extended Pre-incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 90 minutes with shaking (250 rpm).
-
Causality: The extended 90-minute pre-incubation compensates for the lack of spatial trapping that agar provides, ensuring maximum bioactivation of the nitrosamine[4].
-
-
Dilution & Plating: Dilute the exposure mixture 1:10 with Ames MPF Indicator Medium (containing bromocresol purple). Dispense 50 µL of this mixture into each well of a 384-well microplate.
-
Incubation: Seal the 384-well plates to prevent evaporation and incubate at 37°C for 48 hours.
-
Readout & Validation: Score wells visually or via a spectrophotometer. Yellow wells (pH drop due to bacterial catabolism) are scored as positive for revertants. The system is validated by comparing the number of positive wells in the test item plates against the baseline positive wells in the vehicle control plates using the cumulative binomial distribution[5].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 7. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
